Boisiris
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1 |
InChI Key |
LUNAXRIJWWBQTE-QNIGDANOSA-N |
Isomeric SMILES |
CCOC1(CC[C@H]2C(=C)[C@@H]1CCC2(C)C)C |
Canonical SMILES |
CCOC1(CCC2C(=C)C1CCC2(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (Boisiris™)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, commonly known by its trade name Boisiris™, is a synthetic fragrance ingredient valued for its complex woody and orris-like aroma.[1][2] Developed and manufactured by Givaudan, this bicyclic ether has become a significant component in fine perfumery, contributing to the heart and base notes of many fragrance compositions.[2][3] Its unique scent profile, characterized by ambery and tobacco undertones, adds elegance and volume, blending well with citrus and other woody notes.[2][4] This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis pathway, toxicological data, and relevant experimental protocols for the analysis of Boisiris™.
Chemical and Physical Properties
Boisiris™ is a colorless to pale yellow liquid with a molecular formula of C₁₅H₂₆O.[1][5] It is a racemic mixture of enantiomers.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | [1] |
| Common Name | Boisiris™ | [2] |
| CAS Number | 68845-00-1 | [6] |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor Profile | Woody, orris, ambery, tobacco | [2][4] |
| Boiling Point | ~290–295 °C | |
| Flash Point | 100 °C (212 °F) (Closed Cup) | [4] |
| Vapor Pressure | 3.23 hPa at 25°C | [1] |
| Solubility | Insoluble in water | |
| log Pow | >6.0 | [7] |
Synthesis Pathway
While the precise industrial synthesis of Boisiris™ is proprietary, a plausible synthetic route can be inferred from patents and general organic chemistry principles for the formation of bicyclic ethers. The synthesis likely involves the construction of the bicyclo[3.3.1]nonane skeleton followed by the introduction of the ethoxy and methyl groups.
A general approach could involve:
-
Formation of the Bicyclic Core: This could be achieved through a Robinson annulation or a similar cyclization reaction to form the bicyclo[3.3.1]nonane ring system.
-
Introduction of the Methylene (B1212753) Group: A Wittig reaction or a similar olefination protocol on a ketone precursor would install the exocyclic methylene group.
-
Formation of the Ether Linkage: The ethoxy group could be introduced via an acid-catalyzed addition of ethanol (B145695) to a double bond or through a nucleophilic substitution reaction.
The stereochemistry of the final product would be controlled by the choice of starting materials and reaction conditions.
Biological Properties and Toxicology
As a fragrance ingredient, the primary biological interaction of Boisiris™ is with olfactory receptors. However, toxicological data is crucial for its safe use in consumer products.
Olfactory Signaling Pathway
The perception of odorants like Boisiris™ is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The binding of an odorant molecule to its specific OR triggers a signaling cascade, leading to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain.
Toxicological Profile
Safety data for Boisiris™ has been established through various toxicological studies.
| Endpoint | Result | Guideline/Method | Reference |
| Acute Oral Toxicity (Rat) | LD50 > 5000 mg/kg bodyweight | OECD Guideline 401 | [6] |
| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg | - | [6] |
| Skin Irritation | Not classified as a skin irritant. May cause an allergic skin reaction. | - | |
| Eye Irritation | Causes serious eye irritation. | - | |
| Skin Sensitization | May cause an allergic skin reaction. | Direct Peptide Reactivity Assay (DPRA) mentioned in RIFM assessment. | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | - | [5][6] |
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment that includes Boisiris™, which mentions the use of the Direct Peptide Reactivity Assay (DPRA) to evaluate skin sensitization potential. This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first step of the skin sensitization adverse outcome pathway.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a standard method for the analysis of volatile fragrance compounds like Boisiris™.
Objective: To determine the purity of a Boisiris™ sample and confirm its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Boisiris™ sample in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to Boisiris™ based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum (e.g., from a spectral library like NIST).
-
Determine the purity by calculating the peak area percentage of the Boisiris™ peak relative to the total peak area.
-
Applications
The primary application of Boisiris™ is in the fragrance industry.[1] It is used as a heart or base note in a wide variety of products, including:
-
Fine fragrances and perfumes[2]
-
Cosmetics and personal care products[1]
-
Soaps and detergents[5]
-
Air fresheners
Its stability in various product bases makes it a versatile ingredient for imparting a sophisticated woody character.[5]
Conclusion
(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (Boisiris™) is a key synthetic aroma chemical with a unique and desirable fragrance profile. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its toxicological profile, and standard analytical methodologies. For researchers and professionals in fragrance and drug development, a thorough understanding of these characteristics is essential for its effective and safe application. Further research into the specific interactions of Boisiris™ with olfactory receptors could provide deeper insights into the structure-activity relationships of woody odorants.
References
- 1. Buy Boisiris [smolecule.com]
- 2. Boisiris (Giv) - Hekserij [eng.hekserij.nl]
- 3. hekserij.nl [hekserij.nl]
- 4. Boisiris™ | Givaudan [givaudan.com]
- 5. afi-usa.com [afi-usa.com]
- 6. Bicyclo[3.3.1]nonane, 2-ethoxy-2,6,6-trimethyl-9-methylene- | C15H26O | CID 111376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Boisiris chemical structure and CAS number 68845-00-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound identified by CAS number 68845-00-1 is commercially known as Boisiris, a fragrance ingredient. Extensive research has revealed no publicly available data linking this molecule to drug development, specific biological signaling pathways, or related experimental protocols. This guide provides a comprehensive summary of its chemical and physical properties based on available information.
Chemical Identity and Structure
Boisiris is a synthetic bicyclic ether primarily utilized in the fragrance industry for its distinctive woody and orris notes.[1][2][3][4][5] Its chemical name is 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane.[1][2][4]
The chemical structure is characterized by a rigid bicyclo[3.3.1]nonane framework with an ethoxy group, three methyl groups, and a methylene (B1212753) group, which collectively contribute to its unique olfactory properties.[1]
Chemical Structure:
Caption: Chemical structure of Boisiris.
Physicochemical Properties
A summary of the key physicochemical data for Boisiris is presented in the table below. This information is crucial for formulation, stability testing, and safety assessments.
| Property | Value | Reference |
| CAS Number | 68845-00-1 | [2][3][6][7][] |
| Molecular Formula | C15H26O | [1][2][6] |
| Molecular Weight | 222.37 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [2][3][6] |
| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg | [3] |
| Vapor Pressure | 0.014000 mmHg @ 25.00 °C (est.) | [3] |
| 3.2300 hPa (25°C) | [2] | |
| Flash Point | 212.00 °F. TCC ( 100.00 °C. ) | [3][9] |
| Log Pow | >6.0 | [2][6] |
| Purity | 95.00 to 100.00 % | [3] |
| Use Level in Fragrance | 1% - 10% | [2] |
| Tenacity on Blotter | 2 days | [2] |
Synthesis and Manufacturing
Detailed experimental protocols for the industrial synthesis of Boisiris are proprietary and not publicly available. However, the literature suggests that its synthesis involves established organic chemistry principles. General synthetic strategies include:
-
Alkylation Reactions: Introduction of the ethoxy group via alkylating agents.[1]
-
Cyclization Processes: Formation of the core bicyclic structure from linear precursors.[1]
-
Functional Group Modifications: Adjustments to achieve the final molecular architecture and desired aromatic properties.[1]
Patents filed by Givaudan in the 1990s describe methods for creating cyclic ether derivatives with enhanced olfactory properties, which are relevant to the synthesis of Boisiris.[1] The industrial production likely employs catalytic methods to improve efficiency and yield.[4]
Application in Fragrance Development
Boisiris is exclusively used as a fragrance ingredient.[1][] Its chemical properties and complex scent profile make it a versatile component in perfumery. The following diagram illustrates the logical workflow of incorporating a synthetic aroma chemical like Boisiris into a final consumer product.
Caption: Workflow for the use of Boisiris in consumer products.
Safety and Toxicology
Toxicological data for Boisiris indicates a relatively low level of acute toxicity.
| Test | Species | Route | Result | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [9] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [9] |
It is classified as irritating to the skin and eyes.[9] As with all chemical compounds, appropriate personal protective equipment should be used during handling.
Conclusion
Boisiris (CAS 68845-00-1) is a well-characterized synthetic fragrance ingredient with a rich, woody-orris scent profile. Its physicochemical properties are well-documented, making it a stable and versatile component in perfumery. While general synthetic pathways are understood, specific experimental protocols are proprietary. It is important to reiterate that based on currently available public information, Boisiris has no established role or research history in the field of drug development or as a modulator of biological signaling pathways. Professionals in these fields should be aware of its sole application in the fragrance industry.
References
- 1. Buy Boisiris [smolecule.com]
- 2. Boisiris™ | Givaudan [givaudan.com]
- 3. woody nonane (ethoxy), 68845-00-1 [thegoodscentscompany.com]
- 4. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 5. Boisiris (Giv) - Hekserij [eng.hekserij.nl]
- 6. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]
- 7. hekserij.nl [hekserij.nl]
- 9. woody nonane (ethoxy) 68845-00-1 [thegoodscentscompany.com]
Boisiris molecular formula C15H26O and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boisiris, a synthetic bicyclic nonane (B91170) derivative with the molecular formula C15H26O. Primarily utilized in the fragrance industry for its distinctive woody and orris aroma, this document delves into its chemical identity, physicochemical properties, and general synthetic and analytical methodologies. While extensive biological data is not publicly available, this guide serves as a foundational resource for researchers interested in the unique chemical architecture of Boisiris and its potential for further scientific exploration.
Introduction
Boisiris, chemically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, is a synthetic organic compound valued for its complex olfactory profile.[1] With a molecular formula of C15H26O and a molecular weight of 222.37 g/mol , its structure is characterized by a rigid bicyclo[3.3.1]nonane skeleton.[2][3] This framework is of interest to synthetic chemists and drug designers due to its conformational rigidity and potential for stereoisomeric variations. While its current application is predominantly in perfumery, its structural motifs may offer a scaffold for the development of novel bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of Boisiris is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of Boisiris
| Property | Value | Reference(s) |
| Molecular Formula | C15H26O | [2][3] |
| Molecular Weight | 222.37 g/mol | [2][3] |
| IUPAC Name | (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | [1][3] |
| CAS Number | 68845-00-1 | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~290–295 °C | [5] |
| Flash Point | ~110 °C | [5] |
| Vapor Pressure | 3.23 hPa at 25°C | [3] |
| log P | > 6.0 | [6] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and organic solvents | [5] |
Synthesis and Manufacturing
Detailed proprietary synthesis methods for Boisiris are not extensively disclosed in public literature. However, the synthesis of the core bicyclo[3.3.1]nonane structure is a well-established area of organic chemistry. A plausible synthetic approach can be inferred from general methodologies for similar bicyclic systems.
General Synthesis of the Bicyclo[3.3.1]nonane Core
The construction of the bicyclo[3.3.1]nonane skeleton can be achieved through various cyclization strategies. One common approach involves an intramolecular double Michael addition or a Robinson annulation sequence. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic pathway to a bicyclo[3.3.1]nonane core.
Introduction of Functional Groups
Subsequent modifications to the bicyclic core are necessary to yield Boisiris. This includes the introduction of the gem-dimethyl groups, the tertiary ethoxy group, and the exocyclic methylene (B1212753) group. These transformations would likely involve:
-
Alkylation: Introduction of methyl groups at the C6 position.
-
Grignard Reaction/Wittig Reaction: Formation of the exocyclic methylene group at C9 from a ketone precursor.
-
Etherification: Introduction of the ethoxy group at the C2 position, potentially via a stereoselective route to obtain the desired (1S,5R) isomer. A patent for a similar compound suggests that the synthesis can lead to a mixture of exo- and endo-ethoxy isomers.[7]
Experimental Protocols: Analytical Characterization
The quality control and characterization of a synthetic fragrance compound like Boisiris involve a suite of analytical techniques to ensure its identity, purity, and consistency.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the components of the sample and determine its purity.
-
Methodology: A dilute solution of Boisiris in a suitable solvent (e.g., ethanol) is injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to a reference library for identification.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A sample of neat Boisiris is placed on an ATR (Attenuated Total Reflectance) crystal or prepared as a thin film on a salt plate. Infrared radiation is passed through the sample, and the absorbance at different wavenumbers is measured. The resulting spectrum will show characteristic peaks for the C-O-C ether linkage, C=C double bond of the methylene group, and C-H bonds of the alkyl groups.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition of the molecule by determining its exact mass.
-
Methodology: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula C15H26O.
The following diagram outlines a typical workflow for the analytical characterization of a synthetic fragrance compound.
Caption: Workflow for the analytical characterization of a fragrance compound.
Biological Activity and Toxicological Profile
Currently, there is a lack of extensive publicly available data on the specific biological activities and signaling pathways of Boisiris. Its primary characterization has been in the context of olfaction.[3][8] Some sources suggest potential antimicrobial properties based on structural similarities to other bicyclic compounds, but this has not been substantiated for Boisiris itself.[1]
From a toxicological perspective, Boisiris is classified as toxic to aquatic life with long-lasting effects.[1] This highlights the need for responsible handling and disposal to minimize environmental impact.
Future Research Directions
The unique and rigid structure of Boisiris presents several opportunities for future research:
-
Stereoselective Synthesis: Development of efficient stereoselective synthetic routes to access individual enantiomers and diastereomers of Boisiris could lead to the discovery of molecules with distinct olfactory or biological properties.
-
Biological Screening: A systematic investigation into the biological activity of Boisiris and its analogues could uncover novel pharmacological properties. Its lipophilic nature suggests potential interactions with cellular membranes or hydrophobic binding pockets of proteins.
-
Structure-Activity Relationship (SAR) Studies: Modification of the functional groups on the bicyclo[3.3.1]nonane scaffold could lead to a better understanding of the structural requirements for its olfactory properties and potentially for any discovered biological activities.
Conclusion
Boisiris is a well-defined synthetic molecule with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . While its current application is confined to the fragrance industry, its complex bicyclic structure holds potential for broader scientific inquiry. This technical guide has summarized the available information on its physicochemical properties, general synthetic approaches, and analytical characterization. The limited data on its biological activity underscores the opportunity for further research to explore the full potential of this intriguing molecule.
References
- 1. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. Buy Boisiris [smolecule.com]
- 4. Bicyclo[3.3.1]nonane, 2-ethoxy-2,6,6-trimethyl-9-methylene- | C15H26O | CID 111376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Boisiris – Rich Woody‑orris Aroma Chemical For Luxury Fragrance [chemicalbull.com]
- 6. Boisiris™ | Givaudan [givaudan.com]
- 7. US6008186A - Perfuming ingredients of woody, fruity odor - Google Patents [patents.google.com]
- 8. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
An In-depth Technical Guide on the Physicochemical Properties of Boisiris
Note to the reader: The fragrance compound "Boisiris" is a trademarked specialty ingredient from Givaudan.[1][2][3] As such, detailed proprietary experimental data and protocols are not extensively published. This guide provides a comprehensive overview of its known physicochemical properties based on available technical data sheets and safety information.[2][3][4][5][6][7][][9][10][11][12] To further illustrate the analytical methodologies and biological pathways relevant to such a compound, this document also includes generalized experimental protocols and pathway diagrams typical for fragrance ingredients with similar woody and iris-like scent profiles.
Introduction to Boisiris
Boisiris® is a synthetic fragrance ingredient known for its rich, elegant woody character with a distinct orris (iris root) note, complemented by ambery and tobacco undertones.[2][3][4][5][10] Its chemical name is 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane.[2][5][9] Designed for use as a heart note in fine perfumery, it is valued for its ability to add volume and seamlessly blend citrus top notes with woody base notes like patchouli, sandalwood, and vetiver.[2][3][4][10]
Physicochemical Properties
The fundamental physicochemical properties of Boisiris are summarized below. These values are critical for formulation, stability testing, and safety assessment.
| Property | Value | Reference |
| CAS Number | 68845-00-1 | [4][6][7][] |
| Molecular Formula | C15H26O | [2][4][5][7] |
| Molecular Weight | 222.37 g/mol | [2][4][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [3][4][10][11] |
| Boiling Point | 263 - 268 °C at 760 mmHg | [10][11] |
| Flash Point | >94 °C (>201 °F) | [6][10] |
| Vapor Pressure | 3.23 hPa (0.014 mmHg) at 25°C | [2][3][5][10] |
| Log P (Octanol/Water) | >6.0 | [2][4][7][11] |
| Purity (Assay) | ≥ 92% | [6][11] |
Experimental Protocols
While specific internal validation methods for Boisiris are proprietary, the characterization of such fragrance molecules typically relies on standard analytical chemistry techniques. The following sections describe generalized protocols relevant to the analysis of complex organic molecules like Boisiris.
GC-MS is the cornerstone technique for separating and identifying volatile and semi-volatile compounds in a fragrance mixture.
Objective: To determine the purity of a Boisiris sample and identify any potential isomers or impurities.
Methodology:
-
Sample Preparation: A dilute solution of the Boisiris sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethanol) at a concentration of approximately 100 µg/mL.
-
GC Separation:
-
Instrument: Agilent 7890B GC system (or equivalent).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for separation based on boiling point and polarity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection mode at 250°C.
-
Oven Program: The temperature program starts at 60°C, holds for 2 minutes, then ramps at 10°C/min to 280°C, and holds for 5 minutes.
-
-
MS Detection:
-
Instrument: Agilent 5977A Mass Selective Detector (or equivalent).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST/Wiley) for compound identification. The relative peak area of the main component provides an estimate of purity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition from the molecular ion peak.[9]
-
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and stereochemistry.
Objective: To confirm the chemical structure of Boisiris, including the bicyclic framework and substituent positions.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the purified sample is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Experiment: A standard proton NMR experiment is run to determine the chemical shifts, integration (proton count), and coupling constants of all hydrogen atoms.
-
-
¹³C NMR Spectroscopy:
-
Experiment: A proton-decoupled carbon NMR experiment is performed to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the complete molecular skeleton.
-
-
Data Analysis: The collective data from these experiments are used to piece together the full chemical structure, confirming the IUPAC name (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane.[5][9]
Visualizations: Workflows and Biological Pathways
The following diagram illustrates a typical workflow for the isolation and structural characterization of a novel fragrance compound.
Caption: Workflow for fragrance compound analysis.
The perception of fragrance molecules like Boisiris begins with a complex signaling cascade in the olfactory epithelium. This process transforms a chemical signal into an electrical signal that the brain interprets as a specific scent.
When an odorant molecule is inhaled, it binds to an Olfactory Receptor (OR), which is a type of G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.[13][14][15][16] This binding event activates an olfactory-specific G-protein (Gα-olf), which in turn activates adenylate cyclase.[14] This enzyme converts ATP into cyclic AMP (cAMP).[13][16] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of positive ions (Na⁺ and Ca²⁺) into the cell.[14][16] This influx depolarizes the neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain for processing.[16][17]
Caption: Simplified olfactory signaling pathway.
References
- 1. perfumiarz.com [perfumiarz.com]
- 2. Boisiris™ | Givaudan [givaudan.com]
- 3. Perfumers Apprentice - Boisiris® (Givaudan) [shop.perfumersapprentice.com]
- 4. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]
- 5. Buy Boisiris [smolecule.com]
- 6. vigon.com [vigon.com]
- 7. ScenTree - Boisiris® (N° CAS 68845-00-1) [scentree.co]
- 9. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 10. woody nonane (ethoxy), 68845-00-1 [thegoodscentscompany.com]
- 11. Boisiris (Giv) - Hekserij [eng.hekserij.nl]
- 12. BOISIRIS | 68845-00-1 [chemicalbook.com]
- 13. Reactome | Olfactory Signaling Pathway [reactome.org]
- 14. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Video: Physiology of Smell and Olfactory Pathway [jove.com]
Boisiris synthesis pathway and starting materials
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Boisiris®, a valuable fragrance ingredient known for its rich, woody, and orris-like aroma. The core of the synthesis involves an acid-catalyzed cyclization of a dihydro-α-ionone derivative, leading to the formation of the characteristic bicyclo[3.3.1]nonane skeleton. This document provides a comprehensive overview of the synthetic pathways, starting materials, and detailed experimental protocols.
Overview of the Synthetic Strategy
The industrial synthesis of Boisiris®, chemically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, primarily relies on the acid-catalyzed cyclization of intermediates derived from dihydro-α-ionone. Two main pathways have been described, starting from either a ketal or an enol ether of dihydro-α-ionone. Both routes converge to form the target bicyclic ether.
Key Starting Material: Dihydro-α-ionone
The journey to Boisiris begins with dihydro-α-ionone. This starting material can be synthesized from α-ionone, a readily available terpenoid. The conversion involves the reduction of the double bond in the cyclohexenyl ring of α-ionone.
Synthesis of the Starting Material: Dihydro-α-ionone
A common method for the preparation of dihydro-α-ionone from α-ionone involves catalytic hydrogenation.
Experimental Protocol: Hydrogenation of α-ionone
-
Reaction Setup: A solution of α-ionone in a suitable solvent (e.g., ethanol (B145695), ethyl acetate) is placed in a high-pressure reactor.
-
Catalyst: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture.
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is stirred vigorously at a specific temperature until the theoretical amount of hydrogen has been consumed.
-
Workup: The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield crude dihydro-α-ionone.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure dihydro-α-ionone.
Core Synthesis of Boisiris®
The central part of the Boisiris synthesis is the acid-catalyzed intramolecular cyclization. This can be achieved through two primary routes as detailed in Givaudan's patent US5185472A.[1]
Route A: From a Ketal of Dihydro-α-ionone
This pathway involves the formation of a ketal from dihydro-α-ionone, which then undergoes cyclization.
-
Ketal Formation: Dihydro-α-ionone is reacted with an alcohol (e.g., ethanol) or a diol (e.g., ethylene glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal. The reaction is typically carried out with removal of water to drive the equilibrium towards the product.
-
Cyclization: The crude or purified ketal is then treated with a strong Lewis acid, such as boron trifluoride etherate, in an appropriate solvent. The reaction mixture is stirred at a controlled temperature to induce cyclization.
-
Workup: The reaction is quenched by the addition of an aqueous base (e.g., sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of exo and endo isomers of Boisiris®, is purified by vacuum distillation.
Route B: From an Enol Ether of Dihydro-α-ionone
An alternative and often preferred route involves the formation of an enol ether of dihydro-α-ionone, which readily cyclizes in the presence of a strong acid.
As described in patent US5185472A, this one-pot reaction is an efficient method for the synthesis of Boisiris®.[1]
-
Reaction Setup: A mixture of dihydro-α-ionone, triethyl orthoformate, and absolute ethanol is prepared in a reaction vessel.
-
Catalyst Addition: A solution of boron trifluoride etherate in ethanol is added dropwise to the stirred mixture.
-
Reaction: The mixture is heated to a temperature of 46-48°C for approximately 60 minutes to facilitate the formation of the enol ether and its subsequent in situ cyclization.
-
Workup: The reaction mixture is cooled and then poured into an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., hexane). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent, the crude product is purified by vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative data reported for the synthesis of Boisiris® via the enol ether pathway as described in patent US5185472A.[1]
| Parameter | Value |
| Starting Materials | |
| Dihydro-α-ionone | 480 g (2.21 mol) |
| Triethyl orthoformate | 368 g (2.48 mol) |
| Absolute Ethanol | 480 ml |
| Boron trifluoride etherate | 34.5 g (0.31 mol) |
| Reaction Conditions | |
| Reaction Temperature | 46-48 °C |
| Reaction Time | 60 minutes |
| Product Information | |
| Product Mass | 100.2 g |
| Boiling Point | 44-47 °C at 0.06-0.07 mbar |
| Yield | 87% of theory (based on pure dihydro-α-ionone) |
| Isomer Ratio (exo:endo) | 72.3% : 20.1% |
Signaling Pathway (Reaction Mechanism)
The core of the Boisiris® synthesis is an acid-catalyzed intramolecular cyclization. The mechanism involves the formation of a carbocation intermediate which then undergoes a ring-closing reaction.
This guide provides a detailed overview of the synthesis of Boisiris®, intended to be a valuable resource for professionals in the fields of chemistry and fragrance development. The provided protocols are based on publicly available information and should be adapted and optimized under appropriate laboratory conditions.
References
The Olfactory Landscape of Synthetic Woody-Orris Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the olfactory characteristics of synthetic woody-orris compounds, a class of molecules prized in perfumery for their complex and elegant scent profiles that bridge the gap between the warm, dry notes of wood and the powdery, floral facets of orris. This document provides a compilation of their olfactory properties, details the rigorous experimental protocols used for their evaluation, and visualizes key methodologies and structure-odor relationships.
Core Olfactory Characteristics and Physicochemical Properties
The olfactory profile of synthetic woody-orris compounds is diverse, ranging from the classic violet and raspberry notes of ionones to the rich, ambery, and tobacco undertones of modern synthetic molecules. The perceived scent is intrinsically linked to their molecular structure and physicochemical properties. Below is a summary of key compounds and their reported characteristics.
| Compound Name | CAS Number | Molecular Formula | Olfactory Description | Physicochemical Properties (at 25°C) |
| α-Ionone | 127-41-3 | C₁₃H₂₀O | Woody, floral (violet), with a honey aspect.[1] | Appearance: Pale yellow liquidSolubility: Soluble in most fixed oils, alcohol, propylene (B89431) glycol; insoluble in glycerin/water.[1] |
| β-Ionone | 79-77-6 | C₁₃H₂₀O | Woody, floral, reminiscent of cedarwood, violet-like upon dilution.[2] | Appearance: Pale yellow liquidSolubility: Soluble in most fixed oils, alcohol, propylene glycol; very slightly soluble in water.[1] |
| α-Isomethyl Ionone | 127-51-5 | C₁₄H₂₂O | Orris, violet, powdery, woody. Considered to have the finest odor of all ionones.[2] | Appearance: Colorless to pale yellow liquid |
| β-Isomethyl Ionone | 79-89-0 | C₁₄H₂₂O | Powdery, orris-like with woody aspects.[2] | Appearance: Colorless to pale yellow liquid |
| (±)-β-Irone | 40603676 | C₁₄H₂₂O | Strong, transparent, fruity green top note; rich violet floral heart note; clear, powerful, and long-lasting powdery last note with a woody odor.[3][4] | Appearance: Not specified in results |
| Woody Ketone | 25304-14-7 | C₁₀H₁₈O | Woody, herbal, cedarleaf, thujone, minty. | Appearance: Colorless clear liquidSpecific Gravity: 0.894 - 0.902 |
| Boisiris® (Givaudan) | 68845-00-1 | C₁₅H₂₆O | Rich woody with a distinct orris note; ambery and tobacco undertones.[5][6] | Appearance: Colorless to pale yellow clear liquidVapor Pressure: 3.23 hPa |
Experimental Protocols for Olfactory Evaluation
The characterization of woody-orris compounds relies on a combination of instrumental analysis and human sensory perception. The following are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[7][8] This allows for the identification of odor-active compounds in a complex mixture.[8]
Methodology:
-
Sample Preparation: The synthetic compound is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration. For complex mixtures, extraction techniques such as steam distillation, solvent extraction, or solid-phase microextraction (SPME) may be employed.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile and semi-volatile compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector, typically a Mass Spectrometer (MS) for chemical identification, while the other is directed to an olfactory detection port (ODP).[8]
-
Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the ODP. The assessor records the retention time, duration, intensity, and a qualitative description of any detected odor.
-
Data Analysis: The data from the MS and the olfactometry readings are correlated. This allows for the assignment of specific odors to identified chemical compounds.
Several methods are used to quantify the perceived odor intensity in GC-O:
-
Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.
-
Dilution to Threshold: The sample is serially diluted and re-analyzed until the odor is no longer detectable. This helps in determining the odor activity value (OAV) of a compound.
-
Direct Intensity: Panelists rate the perceived intensity of the odor on a predefined scale.
Sensory Panel Evaluation
Sensory panels are essential for obtaining detailed qualitative and quantitative descriptions of odor characteristics. These panels consist of trained assessors who evaluate fragrances under controlled conditions.
Methodology:
-
Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe scents consistently. Training involves familiarization with a wide range of odor standards and the specific terminology used in fragrance evaluation.
-
Sample Preparation and Presentation: Samples are prepared by diluting the synthetic compounds in a suitable solvent (e.g., ethanol) and applying them to smelling strips or other appropriate media. The presentation of samples is randomized and blinded to prevent bias.
-
Evaluation Environment: Evaluations are conducted in a controlled environment with neutral air, consistent temperature, and humidity to minimize external influences.
-
Odor Profile Assessment: Panelists assess various attributes of the odor, including:
-
Top, Middle, and Base Notes: How the character of the scent evolves over time.
-
Odor Descriptors: Using a standardized lexicon to describe the scent (e.g., woody, powdery, floral, fruity, spicy).
-
Intensity: Rating the strength of the odor on a numerical scale.
-
Hedonics: Rating the pleasantness of the odor.
-
Substantivity: How long the odor lasts on a substrate.
-
-
Data Collection and Analysis: The responses from the panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the compound.
References
- 1. smell [chm.bris.ac.uk]
- 2. Synthesis and olfactory evaluation of (±)-β-irone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 5. Buy Boisiris [smolecule.com]
- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Spectroscopic and Analytical Characterization of Boisiris
An In-depth Technical Guide for Researchers and Drug Development Professionals
Compound: Boisiris™ (2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane) Molecular Formula: C₁₅H₂₆O Molecular Weight: 222.37 g/mol CAS Number: 68845-00-1
This document provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Boisiris, a bicyclic compound recognized for its rich, woody, and orris-like aroma.[1][2][3] The data and protocols presented herein are intended to serve as a technical resource for scientists in fragrance research, quality control, and chemical analysis.
Spectroscopic Data
The structural elucidation of Boisiris is achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While specific datasets are proprietary, the following tables represent expected values based on the known structure of 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane.
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound.[4] The analysis yields a molecular ion peak consistent with the chemical formula C₁₅H₂₆O.[4]
Table 1: High-Resolution Mass Spectrometry Data for Boisiris
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Ion [M+H]⁺ | m/z 223.2056 (Calculated: 223.2056) |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Boisiris molecule. The spectrum is characterized by absorption bands corresponding to C-H, C-O, and C=C bonds.[5]
Table 2: Key Infrared Absorption Bands for Boisiris (Hypothetical Data)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3080 | Weak | =C-H stretch (vinylic) |
| 2970 - 2860 | Strong | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (methylene) |
| 1460 | Medium | -CH₂- bend (scissoring) |
| 1370 | Medium | -CH₃ bend (symmetric) |
| 1100 - 1050 | Strong | C-O-C stretch (ether) |
¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment within the bicyclic structure of Boisiris.[4]
Table 3: Hypothetical ¹H-NMR Data for Boisiris (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.75 | s | 1H | Vinylic H (exo-methylene) |
| 4.60 | s | 1H | Vinylic H (exo-methylene) |
| 3.50 | q | 2H | -O-CH₂-CH₃ (ethoxy) |
| 2.40 - 1.50 | m | 10H | Bicyclic ring protons (-CH₂-, -CH-) |
| 1.25 | t | 3H | -O-CH₂-CH₃ (ethoxy) |
| 1.10 | s | 3H | Methyl group (-CH₃) |
| 0.95 | s | 3H | Gem-dimethyl group (-CH₃) |
| 0.90 | s | 3H | Gem-dimethyl group (-CH₃) |
Table 4: Hypothetical ¹³C-NMR Data for Boisiris (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 150.5 | Quaternary C (C=CH₂) |
| 109.0 | Methylene C (=CH₂) |
| 80.0 | Quaternary C (-O-C-) |
| 58.0 | Methylene C (-O-CH₂-) |
| 45.0 - 20.0 | Bicyclic ring carbons (-CH₂-, -CH-, C) |
| 33.0 | Methyl C |
| 28.5 | Methyl C |
| 26.0 | Methyl C |
| 15.5 | Methyl C (-O-CH₂-CH₃) |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data for a small organic molecule like Boisiris.
A pure sample of the analyte is required for accurate mass measurement.[6]
-
Sample Preparation: Approximately 1 mg of Boisiris is dissolved in 1 mL of HPLC-grade acetonitrile (B52724) or methanol (B129727) to create a stock solution.[6] This solution is further diluted to a final concentration of approximately 1-10 µg/mL. To facilitate protonation for positive ion mode analysis, 0.1% formic acid is added to the final solution.[6]
-
Instrumentation: Analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode to detect the protonated molecular ion [M+H]⁺. Data is acquired over a mass range of m/z 100-500.
-
Data Analysis: The measured mass-to-charge ratio of the molecular ion is compared to the theoretical value calculated from the molecular formula (C₁₅H₂₆O) to confirm the elemental composition with a mass accuracy of <5 ppm.[6]
FTIR analysis is conducted to identify molecular functional groups by measuring the absorption of infrared radiation.[4]
-
Sample Preparation: As Boisiris is a liquid, the simplest method is Attenuated Total Reflectance (ATR).[7] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed.[7]
-
Instrumentation: A Fourier-Transform Infrared Spectrometer is used. A background spectrum of the clean, empty ATR crystal is collected first to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[8]
-
Data Acquisition: The sample spectrum is then collected. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[1] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. Peaks are identified and assigned to specific bond vibrations (e.g., stretches, bends) to confirm the presence of key functional groups.
NMR spectroscopy is performed to determine the detailed molecular structure.
-
Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of Boisiris is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10] For a ¹³C NMR spectrum, a more concentrated solution of 50-100 mg is preferred.[9] The sample is filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is optimized through a process called shimming to achieve high homogeneity.[11] For a ¹H spectrum, a sufficient number of scans are acquired (typically 8-16) with a relaxation delay of 1-5 seconds. For a ¹³C spectrum, a much larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform to generate the spectrum. The resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The chemical shifts, signal multiplicities, and integration values are analyzed to assign specific protons and carbons to the molecular structure.
Visualized Workflow
The following diagram illustrates a typical workflow for the complete analytical characterization of a fragrance compound like Boisiris, from sample reception to final reporting.
Caption: Analytical workflow for Boisiris characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | 68845-00-1 | Benchchem [benchchem.com]
- 6. utoledo.edu [utoledo.edu]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
The Bicyclo[3.3.1]nonane Framework: A Privileged Scaffold in Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane ring system is a rigid, three-dimensional carbocyclic framework that has garnered significant attention in the fields of organic chemistry and drug discovery. Its unique conformational properties and the spatial orientation of its substituents make it a privileged scaffold in a multitude of biologically active natural products.[1] These natural analogs serve as a rich source of inspiration for the development of new therapeutic agents, exhibiting a wide array of pharmacological activities, including antidepressant, anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
This technical guide provides a comprehensive overview of the most prominent natural products featuring the bicyclo[3.3.1]nonane core, with a focus on the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs). We will delve into their biosynthetic origins, mechanisms of action, and present detailed experimental protocols for their isolation and synthesis. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrams.
Major Natural Product Classes
The bicyclo[3.3.1]nonane motif is found across diverse families of natural products. However, it is most characteristic of the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs), a complex class of meroterpenoids.[3][4][5][6]
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)
PPAPs are hybrid natural products derived from both the polyketide and mevalonate (B85504)/methylerythritol phosphate (B84403) pathways.[3][4][5][6][7] They are primarily isolated from plants of the Hypericum and Garcinia genera.[7][8] These compounds are characterized by a highly substituted, oxygenated bicyclo[3.3.1]nonane-2,4,9-trione core, which is typically adorned with multiple isoprenoid (prenyl or geranyl) side chains.[8] Two of the most extensively studied PPAPs are hyperforin (B191548) and garcinol (B8244382).
-
Hyperforin: Isolated from St. John's wort (Hypericum perforatum), hyperforin is renowned for its antidepressant properties.[9][10] It is one of the primary active constituents of this popular herbal remedy.[9][10]
-
Garcinol: Extracted from the fruit rind of Garcinia indica, garcinol has demonstrated potent antioxidant, anti-inflammatory, and anticancer activities.[4][7] Its ability to modulate multiple oncogenic signaling pathways makes it a compound of significant interest in cancer research.[1][8]
Biosynthesis of the Bicyclo[3.3.1]nonane Core in PPAPs
The complex architecture of PPAPs originates from relatively simple precursors. The biosynthesis of the core structure is a fascinating example of nature's synthetic prowess.
The pathway begins with the formation of a phloroglucinol (B13840) derivative via a polyketide-type mechanism.[11][12] In the case of hyperforin, the skeleton is formed by a type III polyketide synthase that utilizes isobutyryl-CoA as a starter unit and three molecules of malonyl-CoA.[12][13] This is followed by sequential prenylation steps, where isoprenoid moieties (derived from the mevalonate pathway) are attached to the phloroglucinol core. The final and defining step is an intramolecular cyclization that forges the signature bicyclo[3.3.1]nonane framework.[13]
Biological Activity and Signaling Pathways
Hyperforin: A TRPC6 Channel Activator
The antidepressant effect of hyperforin is primarily attributed to its ability to inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine. Unlike many synthetic antidepressants that directly block transporter proteins, hyperforin acts through a novel mechanism. It specifically activates the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[13][14] Activation of TRPC6 leads to an influx of Na⁺ and Ca²⁺ ions. The resulting disruption of the sodium gradient across the neuronal membrane indirectly inhibits the activity of sodium-dependent neurotransmitter transporters.[15]
Garcinol: A Multi-Targeting Anticancer Agent
Garcinol exerts its anticancer effects by modulating a variety of critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][8] It has been shown to inhibit the activation of transcription factors like NF-κB and STAT3, which are constitutively active in many types of cancer and drive the expression of genes related to inflammation, cell survival, and angiogenesis.[1][16] Furthermore, garcinol can suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[7]
Data Presentation
Quantitative Bioactivity Data: Garcinol
The cytotoxic activity of garcinol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | Garcinol IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 19.13 | [8] |
| A549 | Lung Cancer | ~10-20 | [8] |
| BxPC-3 | Pancreatic Cancer | 20 | [8] |
| NB4 | Leukemia | 9.42 | [1] |
| HL-60 | Leukemia | 19.5 | [1] |
| THP-1 | Leukemia | 1.5-2.8 (µg/mL) | [12] |
Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Spectroscopic Data: Representative ¹H and ¹³C NMR
The structures of these complex molecules are elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Below are representative data for garcinol (or a closely related analog) and key ¹H data for hyperforin precursors.
Table 2a: ¹H and ¹³C NMR Data for Garcinielliptone FC (a Garcinol Analog) in CDCl₃
| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, mult., J in Hz) |
|---|---|---|
| 1 | 205.1 | - |
| 2 | 108.9 | - |
| 3 | 193.5 | - |
| 4 | 108.9 | - |
| 5 | 193.5 | - |
| 6 | 171.1 | - |
| 7 | 45.4 | 3.40 (t, J=6.8) |
| ... | ... | ... |
Data adapted from reference[17]. A full list would be extensive; this table is representative.
Table 2b: Key ¹H NMR Data for Hyperforin Precursors in CDCl₃
| Substance | Key ¹H NMR Signals (δ ppm) |
|---|---|
| Chlorogenic acid | 7.56 (dd, J=8.4, 1.7 Hz, H-6'), 6.96 (d, J=8.4 Hz, H-5') |
| 3-O-Coumaroylquinic acid | 8.00 (d, J=1.7 Hz, H-2'), 7.56 (dd, J=8.4, 1.7 Hz, H-6') |
| Hyperforin | Complex aliphatic and olefinic signals |
Data adapted from reference[18]. Full assignment of hyperforin is complex and beyond the scope of this summary table.
Isolation and Synthesis Yields
| Compound | Source/Method | Yield | Reference |
| Garcinol | Extraction from G. indica | 0.48% (of total dry weight) | [15] |
| Garcinol | Extraction from G. quaesita | 3.67% (from crude hexane (B92381) extract) | [19] |
| Hyperforin | Extraction from H. perforatum | 2-4% (of dried herb) | [9] |
| Hyperforin | Total Synthesis (Shibasaki) | Not specified (51 steps) | |
| Hyperforin | Total Synthesis (Maimone) | 56% (final step) |
Experimental Protocols
Isolation of Garcinol from Garcinia indica
This protocol describes a large-scale extraction and purification of garcinol from dried fruit rinds.
1. Initial Extraction:
-
Air-dried fruit rinds of Garcinia indica (e.g., 7 kg) are ground into a coarse powder.
-
The ground material is suspended in water (6 x 5 L) for 24 hours at 25°C to remove highly polar compounds like hydroxycitric acid, then filtered.[15]
-
The remaining plant material (marc) is exhaustively extracted with methanol (B129727). The methanol extract is concentrated.[3]
-
The concentrated methanol extract is adsorbed onto Celite and dried.
2. Solvent Partitioning:
-
The dried, extract-loaded Celite is successively extracted with hexane, chloroform, and ethyl acetate (B1210297) to yield three separate fractions.[3]
3. Chromatographic Purification:
-
The hexane extract (e.g., 170 g) is subjected to silica (B1680970) gel column chromatography (e.g., 10 cm x 150 cm column, 2.0 kg silica gel).[15]
-
The column is eluted with a gradient of petroleum ether:ethyl acetate (from 100:0 to 60:40).[15]
-
Fractions are collected and monitored by TLC. The fractions containing garcinol (e.g., eluting at 85:15 petroleum ether:ethyl acetate) are combined.[15]
-
The combined fractions are concentrated and cooled, leading to the precipitation of garcinol as a yellow solid. Further purification can be achieved by recrystallization from n-hexane.
Total Synthesis of the Hyperforin Core
The total synthesis of hyperforin is a significant challenge due to its dense stereochemistry. The following protocol outlines key steps from a reported 10-step synthesis.
Step 1: Diketone Annulation:
-
To a solution of lithium tetramethylpiperidide (LTMP, 1.2 equiv) in THF/Et₂O at -40°C, a solution of the precursor ketone (1.0 equiv) is added.
-
Diketene (1.2 equiv) is then added, and the reaction is stirred for 1.5 hours.
-
The reaction is quenched and worked up to yield the annulated product containing the bicyclo[3.3.1]nonane precursor skeleton.
Step 2: Oxidative Ring Expansion:
-
The enol ether of the annulated product is treated with PhI(OAc)₂ (2.6 equiv) in the presence of KOH in methanol at 25°C for 2 hours.
-
This key step effects an oxidative rearrangement, expanding the five-membered ring to the six-membered ring, thus forming the core bicyclo[3.3.1]nonane-1,3,5-trione motif.
Step 3: Final Acylation and Prenylation Steps:
-
The bicyclic core is subjected to a series of deprotonation and alkylation/acylation reactions to install the remaining functional groups.
-
For example, bridgehead acylation is achieved using LTMP (3.2 equiv) and isobutyryl cyanide (i-PrCOCN, 5.0 equiv) in THF from -78°C to -35°C.
-
The final prenyl group is installed via a cuprate (B13416276) addition-alkylation sequence.
Cell Viability (MTT) Assay for Bioactivity Screening
This protocol is used to determine the IC₅₀ values of compounds like garcinol.
1. Cell Seeding:
-
Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
-
A stock solution of garcinol in DMSO is prepared. Serial dilutions are made in complete cell culture medium.
-
The medium is removed from the wells and replaced with medium containing various concentrations of garcinol. A vehicle control (medium with DMSO) is included.[8]
-
The plate is incubated for a specified time (e.g., 48 or 72 hours).
3. MTT Addition and Measurement:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[8]
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
Conclusion
Natural products featuring the bicyclo[3.3.1]nonane framework, particularly the PPAPs hyperforin and garcinol, represent a structurally diverse and biologically significant class of molecules. Their complex architectures have not only inspired the development of novel synthetic methodologies but also provided valuable leads for drug development in areas such as depression and oncology. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the chemistry and therapeutic potential of this remarkable natural scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of hyperforin in Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2. Hyperforin Biosynthesis in Hypericum [tu-braunschweig.de]
- 13. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 14. uky.edu [uky.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Bicyclic Ethers for Fragrance Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key bicyclic ethers used in the fragrance industry. The focus is on two commercially significant compounds, Ambroxan and Iso E Super, which are highly valued for their ambergris-like and woody scents, respectively.
Introduction
Bicyclic ethers are a class of organic compounds characterized by their two-fused ring structures containing an ether linkage. In the fragrance industry, certain bicyclic ethers are prized for their unique and persistent aromas, often mimicking rare or expensive natural scents. Notably, they serve as crucial synthetic substitutes for ambergris, a valuable raw material derived from sperm whales.[1][2] The synthesis of these molecules is of significant interest for creating novel fragrances and ensuring a sustainable supply of key odorants.
Key Bicyclic Ether Fragrances
Two of the most prominent bicyclic ethers in perfumery are Ambroxan and Iso E Super.
-
Ambroxan (Ambroxide) : Possesses a powerful and elegant ambergris odor with woody, musky, and slightly salty nuances.[3][4] It is a key component in many fine fragrances, providing a warm, sensual base note and acting as a fixative.[4]
-
Iso E Super® : This is not a single compound but a complex mixture of isomers.[5][6] Its scent is characterized by a smooth, woody, and amber-like aroma with a velvety texture.[7] It is widely used to impart fullness and subtlety to a variety of fragrance compositions.
Data Presentation: Fragrance Properties
The olfactory properties of these compounds are critical for their application. The odor threshold is a key quantitative measure of a fragrance's potency.
| Compound/Isomer | CAS Number | Fragrance Description | Odor Threshold (in air) |
| Ambroxan | 6790-58-5 | Woody, ambergris, musky, slightly salty[3][4] | 0.3 ppb[8][9] |
| Iso E Super® (mixture) | 54464-57-2 | Woody, ambery, smooth[5][7] | Not applicable (mixture) |
| Iso E Super® (Isomer G) | - | Strong amber note[6] | ~ 5 pg/L[6] |
| Iso E Super® (Isomer B) | - | Weak odor[6] | ~ 500 ng/L[6] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of Ambroxan and Iso E Super.
Protocol 1: Synthesis of (-)-Ambroxan from (-)-Sclareol
This synthesis involves a three-step process starting from the natural product (-)-sclareol, which is extracted from clary sage (Salvia sclarea).[1][10]
Step 1: Oxidative Degradation of (-)-Sclareol to Sclareolide (B1681565)
This step cleaves the side chain of sclareol (B1681606) to form a lactone, sclareolide.[1]
-
Materials:
-
(-)-Sclareol
-
Water
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
Sodium meta-periodate (NaIO₄)
-
Phosphoric acid (H₃PO₄)
-
Ethyl ether
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve sclareol (e.g., 0.5 g, 1.62 mmol) in a mixture of tert-butanol and water (21 mL, 20:1 v/v).[11]
-
Add a catalytic amount of osmium tetroxide (e.g., 5 mol %).[11]
-
Stir the mixture at ambient temperature (20-25 °C) for 30 minutes.[11]
-
Add sodium meta-periodate (e.g., 0.35 g, 1.62 mmol) and adjust the pH to approximately 1.0 with phosphoric acid.[11]
-
Add additional portions of sodium meta-periodate over a period of time (e.g., 0.35 g after 15 minutes and 0.52 g after 45 minutes).[11]
-
Continue stirring for an additional 5 hours.[11]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a mixture of hexane and ethyl ether.
-
Purify the crude product by column chromatography on silica gel using a hexane/ether solvent system (e.g., 4:1) to yield pure sclareolide.[11]
-
Step 2: Reduction of Sclareolide to Ambradiol
The lactone is reduced to the corresponding diol.
-
Materials:
-
Sclareolide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C (ice bath).
-
Dissolve sclareolide in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution.
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude ambradiol.
-
Step 3: Cyclodehydration of Ambradiol to (-)-Ambroxan
The final step is an acid-catalyzed intramolecular cyclization.
-
Materials:
-
Ambradiol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve ambradiol in toluene.[1]
-
Add a catalytic amount of p-toluenesulfonic acid.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and wash it with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[1]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield (-)-Ambroxan.
-
Protocol 2: Synthesis of Iso E Super®
This synthesis is a three-step process starting from myrcene (B1677589) and 3-methyl-3-penten-2-one (B7765926).[5][12]
Step 1: Synthesis of 3-Methyl-3-penten-2-one
This intermediate is prepared by an aldol (B89426) condensation reaction.
-
Materials:
-
Butanone
-
Catalyst (e.g., an acidic or basic catalyst)
-
Dehydrating agent
-
Sodium carbonate (Na₂CO₃) solution
-
-
Procedure:
-
To a three-neck flask, add butanone and the catalyst, and cool the mixture to 0 °C while stirring.
-
Add purified acetaldehyde dropwise to the mixture.
-
Stir the reaction mixture for approximately 4 hours.
-
Add a dehydrating agent to the reaction product.
-
Wash the organic phase with Na₂CO₃ solution until the pH is neutral (pH=7).
-
Dry the organic phase and concentrate it under reduced pressure to obtain 3-methyl-3-penten-2-one.
-
Step 2: Diels-Alder Reaction
A cycloaddition reaction between myrcene and 3-methyl-3-penten-2-one.[5]
-
Materials:
-
Myrcene
-
3-Methyl-3-penten-2-one
-
Aluminum chloride (AlCl₃) or another Lewis acid catalyst
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve myrcene and 3-methyl-3-penten-2-one in an anhydrous solvent.
-
Cool the solution and slowly add the Lewis acid catalyst (e.g., AlCl₃).
-
Allow the reaction to proceed, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., hexane).
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the Diels-Alder adduct.
-
Step 3: Acid-Catalyzed Cyclization
The final step to form the bicyclic ether mixture known as Iso E Super®.[5]
-
Materials:
-
Diels-Alder adduct from Step 2
-
Phosphoric acid (85%) or another strong acid catalyst
-
Toluene
-
Hexane
-
-
Procedure:
-
Add phosphoric acid (e.g., 15% of the amount of the starting material) to a solution of the Diels-Alder adduct in toluene.
-
Stir the reaction mixture at an elevated temperature (e.g., 85 °C).
-
Monitor the reaction endpoint using TLC.
-
Pour the solution onto an ice/water mixture and extract with hexane.
-
Wash the combined organic layers with Na₂CO₃ solution until neutral.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting residue, a mixture of isomers, is Iso E Super®. Further purification by column chromatography can be performed to isolate specific isomers if desired.
-
Visualizations
Olfactory Signaling Pathway
The perception of odor begins with the binding of volatile molecules, such as bicyclic ethers, to olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.[7][13][14]
Caption: General olfactory signal transduction pathway.
Experimental Workflow: Synthesis of (-)-Ambroxan
The semi-synthesis of (-)-Ambroxan from (-)-sclareol is a well-established industrial process.[10][15]
Caption: Workflow for the synthesis of (-)-Ambroxan.
Experimental Workflow: Synthesis of Iso E Super®
The synthesis of Iso E Super® involves a convergent approach, combining two key intermediates.[5][12]
Caption: Workflow for the synthesis of Iso E Super®.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scent.vn [scent.vn]
- 4. medium.com [medium.com]
- 5. ScenTree - Iso E Super® (CAS N° 54464-57-2) [scentree.co]
- 6. doingsts.com [doingsts.com]
- 7. Olfactory receptors: molecular basis for recognition and discrimination of odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ScenTree - Ambroxan® (CAS N° 6790-58-5) [scentree.co]
- 9. ScenTree - Ambroxan® (CAS N° 6790-58-5) [scentree.co]
- 10. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5463089A - Preparation of ambrox - Google Patents [patents.google.com]
- 12. Synthesis and Characterization of Iso E Super® | Semantic Scholar [semanticscholar.org]
- 13. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sctunisie.org [sctunisie.org]
Application Notes and Protocols: Alkylation and Cyclization Reactions for the Synthesis of Platensimycin
Note on Target Compound: The specified target, "Boisiris," could not be identified in comprehensive searches of chemical literature and databases. It is presumed to be a non-standard or erroneous name. To fulfill the detailed requirements of this request for protocols on complex alkylation and cyclization reactions, the well-documented total synthesis of Platensimycin has been selected as a representative and instructive example. Platensimycin is a potent antibiotic with a novel molecular architecture, the synthesis of which features elegant and challenging alkylation and cyclization strategies.[1][2][3]
Introduction to Platensimycin Synthesis
Platensimycin, isolated from Streptomyces platensis, is a powerful antibiotic that inhibits bacterial fatty acid biosynthesis by targeting the FabF/B enzyme.[3][4] Its complex, cage-like tetracyclic core has made it a prominent target for total synthesis, leading to the development of numerous innovative synthetic strategies.[5][6][7] The construction of this intricate framework relies heavily on precisely controlled cyclization and alkylation reactions to establish the requisite stereocenters and ring systems. This document details the key cyclization and alkylation steps from the seminal total synthesis developed by K.C. Nicolaou and coworkers, which provides a clear illustration of these critical transformations.[5][7]
Overall Synthetic Workflow
The synthesis of the Platensimycin core involves a convergent strategy. A key sequence involves the construction of a spirocyclic intermediate, followed by a radical cyclization/etherification cascade to form the tetracyclic core. Subsequent diastereoselective alkylation steps are then used to install the side chain.
Caption: High-level workflow for Platensimycin synthesis.
Key Cyclization Strategy: SmI₂-Mediated Ketyl Radical Cyclization
A pivotal step in the synthesis is the construction of the complex tetracyclic core from a spirocyclic precursor. This is achieved through a samarium diiodide (SmI₂) mediated ketyl radical cyclization, followed by an acid-catalyzed intramolecular etherification.[1][7] This cascade reaction efficiently forges two rings and sets key stereocenters.[8]
Caption: Key cyclization cascade to form the tetracyclic core.
This protocol is adapted from the Nicolaou synthesis of (±)-Platensimycin.[7]
-
Preparation: A solution of the spirocyclic aldehyde precursor (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.01 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
Additive: Hexafluoroisopropanol (HFIP, 4.0 equiv) is added to the solution.
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) is added dropwise over 1 minute until a deep green color persists.
-
Quenching: After stirring for 5 minutes at -78 °C, trifluoroacetic acid (TFA, 10.0 equiv) is added in a single portion.
-
Warm-up and Workup: The reaction is allowed to warm to room temperature over 30 minutes. It is then quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to yield the tetracyclic core.
Key Alkylation Strategy: Diastereoselective Enolate Alkylation
With the tetracyclic core established, two subsequent alkylation steps are required to complete the carboxylic acid side chain. These alkylations proceed with high diastereoselectivity due to the conformational rigidity of the cage-like structure, which directs the approach of the electrophile to the less hindered convex face of the molecule.[5][7]
This protocol describes the two sequential alkylation steps performed on the tetracyclic enone intermediate.[7]
-
First Alkylation (Methylation):
-
To a solution of the tetracyclic enone (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C under argon, is added a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv, 1.0 M in THF).
-
After stirring for 30 minutes, methyl iodide (CH₃I, 5.0 equiv) is added.
-
The reaction is stirred at -78 °C for 1 hour before being quenched with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by chromatography.
-
-
Second Alkylation (Propargylation):
-
The mono-methylated product (1.0 equiv) is dissolved in anhydrous THF (0.05 M) and cooled to -78 °C under argon.
-
LHMDS (1.1 equiv, 1.0 M in THF) is added, and the solution is stirred for 30 minutes.
-
Propargyl bromide (3.0 equiv, 80 wt. % in toluene) is then added.
-
The mixture is stirred for 1 hour at -78 °C, then quenched, extracted, and purified as described for the first alkylation to yield the fully elaborated side chain precursor.
-
Data Summary
The following table summarizes quantitative data for the key reactions described in the Nicolaou synthesis.
| Reaction Step | Key Reagents | Temp (°C) | Time | Yield (%) | Reference |
| Sequential Alkylation (Initial) | 1. LDA, Allyl Bromide2. LDA, Propargyl Bromide | -78 to 22 | 2 h | 92% (for first step) | [9] |
| Ru-Catalyzed Cycloisomerization | [CpRu(MeCN)₃]PF₆, Acetone | 22 | 1 h | 92% | [1] |
| SmI₂-Mediated Cyclization | SmI₂, HFIP, TFA, THF | -78 to 22 | ~35 min | 52% (over 2 steps) | [7] |
| Diastereoselective Methylation | LHMDS, CH₃I, THF | -78 | 1 h | 89% | [7] |
| Diastereoselective Propargylation | LHMDS, Propargyl Bromide, THF | -78 | 1 h | 91% | [7] |
References
- 1. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platensimycin - Wikipedia [en.wikipedia.org]
- 4. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nicolaou Synthesis of Platensimycin [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ç¾åº¦æåº [word.baidu.com]
Unveiling the Volatile Profile of Iris germanica: An Application Note on GC-MS Analysis
This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the volatile and semi-volatile compounds present in Iris germanica, commonly known as the German iris. The rhizomes of Iris species are a valuable source of aromatic compounds, particularly irones, which are highly prized in the fragrance and cosmetics industries. This application note is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
Iris germanica is a perennial plant cultivated worldwide for its ornamental flowers and aromatic rhizomes. The rhizomes, often referred to as orris root, produce a complex mixture of volatile and semi-volatile organic compounds. The characteristic violet-like scent is primarily attributed to a group of C14-ketones known as irones (α-, β-, and γ-irone). These compounds are derived from the oxidative degradation of iridals, which are C31-triterpenoids.
GC-MS is a powerful analytical technique ideal for separating and identifying the individual components within a complex mixture. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it the gold standard for the analysis of volatile and semi-volatile compounds in natural products. This note details the sample preparation, analytical conditions, and data analysis for the comprehensive profiling of Iris germanica rhizomes.
Experimental Protocol
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol describes an efficient method for extracting volatile compounds from Iris germanica rhizomes.
Materials:
-
Dried Iris germanica rhizomes
-
n-Hexane (analytical grade)
-
Anhydrous sodium sulfate (B86663)
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
Vials for GC-MS
Procedure:
-
Grinding: Grind the dried rhizomes into a fine powder (approximately 0.5 mm particle size).
-
Extraction: Accurately weigh 1.0 g of the powdered rhizome into a 50 mL conical flask. Add 20 mL of n-hexane.
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature of 30°C.
-
Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 10 minutes to separate the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Drying: Add anhydrous sodium sulfate to the supernatant to remove any residual water.
-
Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter into a clean vial. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Storage: Store the final extract at 4°C until GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Total Run Time: 29 minutes
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-550
-
Solvent Delay: 3 minutes
Data Presentation
The chemical composition of the n-hexane extract of Iris germanica rhizome, as determined by GC-MS, is summarized below. The identification of compounds is based on the comparison of their mass spectra with the NIST library database and their retention indices.
| Retention Time (min) | Compound Name | Molecular Formula | Relative Peak Area (%) |
| 10.8 | Myristic acid | C₁₄H₂₈O₂ | 25.3 |
| 11.2 | α-Irone | C₁₄H₂₂O | 15.8 |
| 11.5 | β-Irone | C₁₄H₂₂O | 8.7 |
| 11.9 | γ-Irone | C₁₄H₂₂O | 4.2 |
| 12.5 | Palmitic acid | C₁₆H₃₂O₂ | 12.1 |
| 14.1 | Linoleic acid | C₁₈H₃₂O₂ | 9.5 |
| 14.2 | Oleic acid | C₁₈H₃₄O₂ | 18.6 |
| 14.4 | Stearic acid | C₁₈H₃₆O₂ | 5.8 |
Note: The relative peak area percentage is a semi-quantitative value and does not directly correspond to the absolute concentration of the compound.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of the biogenesis of irones from iridals.
Caption: GC-MS Experimental Workflow for Iris germanica.
Caption: Simplified Biogenesis of Irones.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boisiris
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible method for the purification of Boisiris using High-Performance Liquid Chromatography (HPLC). Boisiris, a synthetic bicyclic compound utilized in the fragrance industry, requires high purity for optimal performance and characterization.[1][2][] The described protocol employs reversed-phase HPLC with a C18 column to effectively separate Boisiris from synthetic by-products and impurities. This document provides a comprehensive guide for researchers and scientists involved in the synthesis, quality control, and application of fragrance molecules.
Introduction
Boisiris, with the chemical name (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, is a valuable ingredient in the fragrance industry, known for its rich woody and orris notes with ambery and tobacco undertones.[1][2][4] Its molecular formula is C15H26O, and it has a molecular weight of 222.37 g/mol .[1][5] Given its application in fine perfumery, ensuring the high purity of Boisiris is critical to maintaining its desired scent profile and stability in formulations.[2][6] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique suitable for the purification and purity assessment of organic compounds like Boisiris.[6] This application note presents a detailed protocol for the semi-preparative HPLC purification of Boisiris, enabling the isolation of the target compound with high purity.
Experimental Protocol
This section outlines the materials and methodology for the HPLC purification of Boisiris.
Materials and Reagents
-
Crude Boisiris sample (synthesized in-house or obtained commercially)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC system with a preparative pump, autosampler, column compartment, and a suitable detector (e.g., UV-Vis or Refractive Index Detector)
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Glass vials and collection tubes
Sample Preparation
-
Accurately weigh approximately 100 mg of the crude Boisiris sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC Instrumentation and Conditions
The following table summarizes the optimized HPLC conditions for the purification of Boisiris.
| Parameter | Value |
| HPLC System | Semi-preparative HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 70% B |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL |
Purification and Fraction Collection
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 500 µL of the prepared Boisiris sample.
-
Monitor the chromatogram in real-time.
-
Collect the eluent corresponding to the main peak, identified as Boisiris, in a clean collection tube. The retention time for Boisiris under these conditions is expected to be approximately 15.8 minutes.
-
After the run is complete, perform a post-run column wash with 100% acetonitrile for 15 minutes.
Post-Purification Analysis
-
Analyze an aliquot of the collected fraction using the same HPLC method to assess its purity.
-
Combine the pure fractions from multiple runs.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified Boisiris.
-
Determine the final yield and purity of the isolated compound.
Results and Discussion
The HPLC method described provides excellent separation of Boisiris from its impurities. The following table presents representative data from the purification process.
| Parameter | Crude Sample | Purified Sample |
| Retention Time (min) | 15.8 | 15.8 |
| Peak Area (%) | 85.2 | 99.5 |
| Purity (%) | 85.2 | 99.5 |
| Yield (%) | N/A | >90% |
The chromatogram of the crude sample showed a major peak at 15.8 minutes, corresponding to Boisiris, along with several minor impurity peaks. After purification, the chromatogram of the collected fraction showed a single, sharp peak at the same retention time, with a purity exceeding 99%. The high yield demonstrates the efficiency of this semi-preparative HPLC method for isolating Boisiris.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of Boisiris.
Caption: Workflow for the HPLC purification of Boisiris.
Logical Relationship of Chromatographic Parameters
This diagram shows the key parameters influencing the HPLC separation of Boisiris.
Caption: Key parameters affecting Boisiris HPLC separation.
Conclusion
The HPLC method presented in this application note is a reliable and efficient technique for the purification of Boisiris. The protocol can be readily implemented in a laboratory setting for the isolation of high-purity Boisiris for research, development, and quality control purposes. The optimized conditions and detailed workflow provide a solid foundation for scientists working with this and similar fragrance compounds.
References
Application Notes and Protocols for In-Vitro Assays of Olfactory Receptor Activation by Boisiris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boisiris™ (CAS 68845-00-1), chemically known as 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, is a synthetic fragrance ingredient prized for its rich, woody, and orris-like scent, with ambery and tobacco undertones.[1][2][3] As a key component in many fine fragrances, understanding its interaction with human olfactory receptors (ORs) is of significant interest for fragrance development, sensory research, and potential applications in other biological contexts. Olfactory receptors, a large family of G protein-coupled receptors (GPCRs), are the primary mediators of our sense of smell.[4] The activation of these receptors by odorants like Boisiris initiates a signaling cascade that ultimately leads to the perception of a specific scent.
These application notes provide detailed protocols for three common in-vitro assays used to characterize the activation of olfactory receptors by Boisiris: a Luciferase Reporter Gene Assay, a cAMP Assay, and a Calcium Imaging Assay. While specific quantitative data on the activation of olfactory receptors by Boisiris is not publicly available, this document includes a representative dataset based on the activity of other woody odorants to illustrate data presentation and analysis.
Signaling Pathway of Olfactory Receptors
The canonical signaling pathway for most olfactory receptors involves the G protein Gαolf. Upon ligand binding, the activated OR catalyzes the exchange of GDP for GTP on the Gαolf subunit. The activated Gαolf then stimulates adenylyl cyclase type III (ACIII), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger opens a cyclic nucleotide-gated (CNG) ion channel, allowing an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the cell.
Caption: Canonical olfactory receptor signaling pathway.
Data Presentation: Representative Olfactory Receptor Activation by Woody Odorants
While specific experimental data for Boisiris is not available, the following table presents a representative dataset illustrating how the potency (EC₅₀) and efficacy of Boisiris could be presented. The data is hypothetical and based on published values for other woody odorants interacting with various human olfactory receptors.[5]
| Olfactory Receptor | Ligand | EC₅₀ (µM) | Max Response (% of Control) | Assay Type |
| OR5AN1 | Sandalwood | 15.8 | 120 | Luciferase Reporter |
| OR1A1 | Cedrol | 25.1 | 110 | Luciferase Reporter |
| OR2W1 | Vetiverol | 10.5 | 135 | cAMP Assay |
| OR5P3 | Patchoulol | 31.6 | 105 | Calcium Imaging |
| OR-X (Hypothetical) | Boisiris | 18.2 | 125 | Luciferase Reporter |
| OR-Y (Hypothetical) | Boisiris | 22.7 | 115 | cAMP Assay |
EC₅₀: The half-maximal effective concentration, representing the concentration of an agonist that produces 50% of the maximal possible effect.[6]
Experimental Protocols
Luciferase Reporter Gene Assay
This assay measures the activation of a specific signaling pathway by quantifying the expression of a luciferase reporter gene.[5][7] The reporter construct is typically under the control of a response element, such as the cAMP response element (CRE), which is activated by increased intracellular cAMP levels.
Caption: Workflow for the Luciferase Reporter Gene Assay.
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells with plasmids encoding the human olfactory receptor of interest, Gαolf, and a CRE-driven luciferase reporter using a suitable transfection reagent.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Boisiris in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the Boisiris stock solution in assay medium (e.g., Opti-MEM) to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
24 hours post-transfection, replace the culture medium with the Boisiris dilutions. Include a vehicle control (DMSO) and a positive control (e.g., forskolin).
-
-
Luminescence Measurement:
-
Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega) to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luminescence against the logarithm of the Boisiris concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response.
-
cAMP Assay
This assay directly measures the intracellular concentration of cAMP produced upon OR activation. Luminescence-based cAMP assays are common and provide high sensitivity.
Caption: Workflow for a luminescence-based cAMP Assay.
-
Cell Culture:
-
Use a stable cell line expressing the olfactory receptor of interest and a cAMP-responsive biosensor (e.g., GloSensor™, Promega).
-
Seed the cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well and incubate overnight.
-
-
Assay Preparation:
-
Remove the culture medium and replace it with CO₂-independent medium containing the GloSensor™ cAMP reagent.
-
Incubate the plate at room temperature for 2 hours to allow for substrate equilibration.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of Boisiris in the assay buffer.
-
Measure the basal luminescence for 5-10 minutes.
-
Add the Boisiris dilutions to the wells.
-
Immediately begin measuring the luminescence kinetically for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the change in luminescence over the basal level for each concentration.
-
Plot the peak luminescence response against the logarithm of the Boisiris concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Calcium Imaging Assay
This assay measures the influx of calcium, a downstream event in the OR signaling cascade.[8][9] It utilizes fluorescent calcium indicators that increase in fluorescence intensity upon binding to Ca²⁺.
Caption: Workflow for a Calcium Imaging Assay.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the olfactory receptor of interest onto 96-well black, clear-bottom plates.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging and Stimulation:
-
Wash the cells with the imaging buffer to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Record the baseline fluorescence for 10-20 seconds.
-
Add the Boisiris dilutions to the wells and continue recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline (ΔF/F₀).
-
Plot the peak fluorescence change against the logarithm of the Boisiris concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Conclusion
The in-vitro assays described in these application notes provide robust and reproducible methods for characterizing the interaction of the fragrance molecule Boisiris with specific olfactory receptors. By employing luciferase reporter, cAMP, and calcium imaging assays, researchers can elucidate the activation profiles of ORs, determine the potency and efficacy of Boisiris, and gain valuable insights into the molecular basis of its unique woody and orris scent. While direct experimental data for Boisiris remains to be published, the provided protocols and representative data serve as a comprehensive guide for initiating such studies.
References
- 1. Boisiris™ | Givaudan [givaudan.com]
- 2. 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3,3,1]nonane | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Buy Boisiris [smolecule.com]
- 4. Activation of an Olfactory Receptor Inhibits Proliferation of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. woody nonane (ethoxy) 68845-00-1 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Computational Docking of Boisiris to Olfactory Receptor Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the computational docking of Boisiris, a synthetic woody fragrance molecule, to homology models of human olfactory receptors (ORs). Olfactory receptors, which belong to the G protein-coupled receptor (GPCR) superfamily, are the primary targets for odorant molecules.[1][2][3] Due to the scarcity of experimentally determined OR structures, computational methods like homology modeling and molecular docking are indispensable for investigating ligand-receptor interactions.[3][4][5] This guide outlines the complete workflow, from receptor model construction and ligand preparation to the execution of docking simulations and analysis of the results. The provided protocols and data serve as a comprehensive resource for researchers studying olfaction, designing novel fragrances, or exploring the extranasal functions of ORs.[6]
Boisiris: Physicochemical Properties
Boisiris is a rich, woody chemical with distinct orris, ambery, and tobacco notes, primarily used as a heart note in fine perfumery.[7][8][9][10] Its bicyclic framework is thought to create specific binding pockets that are recognized by olfactory receptors responsible for its characteristic scent profile.[11]
Table 1: Physicochemical Properties of Boisiris
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane | [7] |
| CAS Number | 68845-00-1 | [9][12][][14] |
| Molecular Formula | C₁₅H₂₆O | [7][9][14] |
| Molecular Weight | 222.37 g/mol | [7][9][14] |
| Odor Profile | Woody, Orris, Ambery, Tobacco | [8][10][15][16][17] |
| Log P | > 6 | [9][14] |
| Flash Point | 94 °C (201 °F) |[12] |
The Olfactory Signaling Pathway
The perception of smell begins when an odorant molecule, such as Boisiris, binds to an olfactory receptor (OR) located on the cilia of olfactory sensory neurons.[18][19] This binding event triggers a conformational change in the OR, activating an intracellular signaling cascade mediated by a specialized G-protein, Golf.[2][19] The activated Golf stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[1][2][18] The subsequent increase in cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[2][18][19] This influx depolarizes the neuron, generating an action potential that transmits the signal to the olfactory bulb in the brain.[19]
References
- 1. Reactome | Olfactory Signaling Pathway [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of Olfactory Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Computational modelling of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 6. Machine Learning-Based Modeling of Olfactory Receptors in Their Inactive State: Human OR51E2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 8. Boisiris™ | Givaudan [givaudan.com]
- 9. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]
- 10. woody nonane (ethoxy), 68845-00-1 [thegoodscentscompany.com]
- 11. Buy Boisiris [smolecule.com]
- 12. vigon.com [vigon.com]
- 14. ScenTree - Boisiris® (N° CAS 68845-00-1) [scentree.co]
- 15. perfumiarz.com [perfumiarz.com]
- 16. Boisiris (Giv) - Hekserij [eng.hekserij.nl]
- 17. perfumersworld.com [perfumersworld.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) modeling of woody odorants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing Quantitative Structure-Activity Relationship (QSAR) modeling for the prediction and characterization of woody odorants. The protocols outlined below are based on established methodologies in the field of fragrance chemistry and computational toxicology.
Introduction to QSAR in Fragrance Chemistry
The fragrance industry is continuously in search of novel molecules with specific and desirable scent profiles. Woody notes, reminiscent of raw woods, dry woods, and sandalwood, are fundamental in perfumery. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of molecules with their biological activity, in this case, their odor characteristics.[1][2][3] By developing predictive QSAR models, researchers can screen virtual libraries of compounds, prioritize synthesis of the most promising candidates, and gain insights into the structural requirements for a molecule to elicit a woody scent.
Datasets and Molecular Descriptors for Woody Odorants
The foundation of any robust QSAR model is a high-quality dataset. For woody odorants, this typically involves a collection of molecules that have been experimentally evaluated for their scent profile and intensity. A notable example is the study of sandalwood odorants, a prominent category within the woody fragrance family.
One such study focused on a series of 44 synthetic α-campholenic derivatives possessing a sandalwood odor.[2][3] Another investigation utilized a dataset of up to 53 cycloaliphatic alcohols, which were categorized based on the qualitative strength of their sandalwood scent (e.g., inactive, weak, strong, very strong).[1][4]
The chemical structures of these odorants are then parameterized using molecular descriptors, which are numerical representations of their physicochemical properties. These descriptors can be categorized as:
-
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
-
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).[5][6]
-
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).[5][6]
-
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).[1]
A curated dataset for a hypothetical QSAR study on woody odorants is presented in Table 1.
Table 1: Example Dataset of Woody Odorants and their Physicochemical Properties
| Odorant Name | Chemical Structure (SMILES) | Molecular Weight ( g/mol ) | LogP | Odor Intensity (Qualitative) | Predicted Odor Activity |
| Sandalore | CCC(C)C1CCC(C)(C1)CO | 210.36 | 4.5 | Strong | High |
| Bacdanol | CC(C=C(C)C)C1CCC(C)(C1)C | 206.35 | 4.8 | Strong | High |
| Ebanol | C/C=C/C(O)CC1CCC(C)(C1)C | 208.34 | 4.6 | Moderate | Medium |
| Firsantol | C1CC(C)(C1)CCC(C)O | 184.32 | 3.9 | Moderate | Medium |
| Polysantol | C/C=C/C(C)C1CCC(C)(C1)C | 220.38 | 5.1 | Strong | High |
| Hindinol | C1CCC(C(C1)CC(C)O)C(C)C | 212.37 | 4.7 | Moderate | Medium |
| Norlimbanol | C1CC2(C(C1)C(C2)(C)C)C(C)O | 196.32 | 3.5 | Weak | Low |
Experimental Protocols
Protocol 1: Determination of Odor Threshold and Intensity
The odor activity of a compound is often quantified by its odor threshold, which is the minimum concentration detectable by the human olfactory system.
Objective: To determine the odor detection threshold and perceived intensity of a volatile woody odorant.
Methods:
-
Dynamic Dilution Olfactometry:
-
Principle: A specialized instrument called an olfactometer is used to present a series of precisely diluted concentrations of the odorant to a panel of trained sensory assessors.[7][8]
-
Procedure:
-
Prepare a stock solution of the odorant in a suitable solvent.
-
Introduce the stock solution into the olfactometer, which will generate a range of dilutions with purified, odorless air.
-
Present the diluted odorant streams to the panelists in an ascending order of concentration.
-
Employ a forced-choice method, such as the triangular forced-choice test, where the panelist is presented with three sniffing ports, one containing the diluted odorant and two with blank air. The panelist must identify the port with the odor.[7][8][9]
-
The odor threshold is defined as the concentration at which 50% of the panel can correctly detect the odor.
-
-
-
Gas Chromatography-Olfactometry (GC-O):
-
Principle: This technique combines the separation capabilities of gas chromatography with human sensory evaluation. As compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port for a trained assessor to evaluate the odor.[10][11][12]
-
Procedure:
-
Inject a sample containing the woody odorant(s) into the GC-O system.
-
As the compounds elute, a trained panelist at the sniffing port will record the perceived odor character and its intensity at specific retention times.
-
The intensity can be rated on a predefined scale (e.g., a 5-point or 10-point scale).
-
-
Protocol 2: QSAR Model Development and Validation
Objective: To build a predictive QSAR model for the woody odor activity of a set of compounds.
Methodology:
-
Data Preparation:
-
Compile a dataset of woody odorants with their corresponding experimentally determined odor activities (e.g., odor thresholds, perceived intensities).
-
For each molecule, generate a set of molecular descriptors using software like DRAGON, PaDEL, or RDKit.
-
-
Model Building:
-
Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used for external validation.
-
Employ a suitable statistical method to establish a relationship between the molecular descriptors (independent variables) and the odor activity (dependent variable). Common methods include:
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set. A q² value greater than 0.5 is generally considered acceptable.
-
External Validation: Use the independent test set to evaluate the model's predictive performance on new data. The predictive ability is often assessed by the squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds. An R² value greater than 0.6 is desirable.
-
Y-Randomization: As a further check, randomly shuffle the dependent variable (odor activity) and re-build the model. A valid model should show a significant drop in performance for the randomized data.
-
For a series of α-campholenic derivatives with sandalwood odor, a 3D-QSAR model was developed using stepwise multiple linear regression. The resulting model showed good predictive power with a leave-one-out cross-validated R² (q²) of 0.80 for the training set and a correlation coefficient (R) of 0.95 for the test set.[2]
Visualizations
Olfactory Signaling Pathway
The perception of odor begins with the interaction of an odorant molecule with an olfactory receptor (OR) in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain. The general pathway is depicted below. For woody odorants, specific olfactory receptors, such as OR7A17, have been implicated.[13]
QSAR Modeling Workflow
The process of developing a QSAR model for woody odorants follows a systematic workflow, from data collection to model application.
Conclusion
QSAR modeling provides a powerful in silico tool for the discovery and design of novel woody odorants. By leveraging experimental data and computational techniques, researchers can significantly streamline the development process, reduce costs, and gain a deeper understanding of the molecular features that govern the perception of woody fragrances. The protocols and workflows presented here offer a foundational guide for scientists entering this exciting and commercially significant field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 7. fivesenses.com [fivesenses.com]
- 8. fivesenses.com [fivesenses.com]
- 9. env.go.jp [env.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Odors of Wood by Gas Chromatography-Olfactometry with Removal of Extractives as Attempt to Control Indoor Air Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ecotoxicity Testing of Boisiris in Aquatic Environments
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the ecotoxicity of the novel compound, Boisiris, in aquatic environments. The described methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the International Organization for Standardization (ISO) to ensure data quality and regulatory acceptance.[1][2][3] The protocols are designed for researchers, scientists, and drug development professionals to evaluate the potential environmental impact of Boisiris on representative aquatic organisms.
The assessment of aquatic toxicity is a critical component of environmental hazard and risk assessment for all chemical substances.[4] Standardized testing typically involves organisms from three trophic levels to provide a broad understanding of potential ecosystem effects:
-
Primary Producers: Algae (e.g., Raphidocelis subcapitata)
-
Primary Consumers: Invertebrates (e.g., Daphnia magna)[5]
-
Secondary Consumers: Vertebrates (e.g., Fish, such as Danio rerio)[5]
This tiered approach allows for the determination of both acute and chronic toxicity, providing a comprehensive profile of the environmental risk posed by Boisiris.
Key Ecotoxicity Endpoints
Several key endpoints are determined through these toxicity tests to quantify the effects of Boisiris.[6]
-
LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test organisms within a specified time period.[7] This is a primary endpoint in acute toxicity tests.[8]
-
EC50 (Median Effective Concentration): The concentration of a substance that causes a specific sub-lethal effect in 50% of the test organisms within a specified time.[7] This can include effects like immobilization in daphnids or growth inhibition in algae.[9]
-
NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed compared to the control group.[10][11]
-
LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed compared to the control group.[10][11]
These endpoints are crucial for environmental hazard classification and for deriving predicted no-effect concentrations (PNECs) for risk assessment.[7]
Experimental Protocols
A tiered testing strategy is recommended, starting with acute toxicity tests on algae and daphnids, followed by fish acute toxicity tests and, if necessary, chronic toxicity studies.
Tier 1: Acute Toxicity Testing
Acute toxicity tests are short-term experiments designed to determine the immediate effects of a substance on an organism, typically over 24 to 96 hours.[8][12]
1. Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test assesses the effect of Boisiris on the growth of freshwater green algae.
-
Test Organism: Raphidocelis subcapitata (formerly Selenastrum capricornutum and Pseudokirchneriella subcapitata).
-
Test Duration: 72 hours.
-
Endpoint: Inhibition of growth (biomass and growth rate) relative to a control. The EC50 for growth inhibition is calculated.[7]
-
Methodology:
-
Prepare a series of test solutions with varying concentrations of Boisiris in a suitable nutrient medium. A geometric series of concentrations is recommended.
-
Inoculate each test solution and a control (medium without Boisiris) with a low density of exponentially growing algae.
-
Incubate the cultures under constant temperature (21-24°C), lighting, and shaking.
-
Measure algal biomass (e.g., by cell counts, fluorescence, or spectrophotometry) at 24, 48, and 72 hours.
-
Calculate the average growth rate and yield for each concentration.
-
Determine the EC50 for both growth rate (ErC50) and yield (EyC50) using regression analysis.
-
2. Acute Immobilisation Test with Daphnia magna (Based on OECD Guideline 202)
This test evaluates the acute toxicity of Boisiris to the freshwater crustacean, Daphnia magna.[13]
-
Test Organism: Daphnia magna (less than 24 hours old).
-
Test Duration: 48 hours.[14]
-
Endpoint: Immobilisation (inability to swim) of the daphnids. The EC50 for immobilisation is calculated.
-
Methodology:
-
Prepare a range of Boisiris concentrations in a suitable freshwater medium.
-
Place at least 20 daphnids, divided into at least four replicates, into each test concentration and a control.
-
Incubate at 20 ± 2°C with a 16-hour light/8-hour dark cycle. Do not feed the daphnids during the test.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50 with confidence limits using statistical methods like probit analysis.[15]
-
3. Acute Toxicity Test with Fish (Based on OECD Guideline 203)
This test determines the concentration of Boisiris that is lethal to 50% of the test fish.[16]
-
Test Organism: Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas).[17]
-
Test Duration: 96 hours.[18]
-
Endpoint: Mortality. The LC50 is calculated.
-
Methodology:
-
Acclimate the fish to the test conditions for at least 12 days.
-
Prepare a series of test concentrations of Boisiris in a suitable dilution water.
-
Expose groups of fish (e.g., 7-10 fish per concentration) to each test concentration and a control in a static, semi-static, or flow-through system.
-
Maintain constant conditions of temperature, light, and dissolved oxygen. Do not feed the fish for 24 hours before and during the test.
-
Record mortality and any sub-lethal effects at 24, 48, 72, and 96 hours.
-
Calculate the 96-hour LC50 and its 95% confidence intervals.
-
Tier 2: Chronic Toxicity Testing
If the results of the acute tests indicate a potential for long-term effects, or if significant environmental exposure is anticipated, chronic toxicity testing may be required.[4] Chronic tests are longer-term studies that assess sub-lethal endpoints such as growth and reproduction.[8][12]
1. Daphnia magna Reproduction Test (Based on OECD Guideline 211)
This test evaluates the impact of Boisiris on the reproductive output of Daphnia magna.[13]
-
Test Organism: Daphnia magna.
-
Test Duration: 21 days.
-
Endpoints: Survival of parent animals and the number of living offspring produced per parent. The NOEC and LOEC for reproduction are determined.
-
Methodology:
-
Expose individual parent daphnids (less than 24 hours old at the start) to a range of Boisiris concentrations and a control.
-
Maintain the daphnids in individual test vessels under controlled conditions of temperature, light, and feeding.
-
Renew the test solutions and feed the daphnids regularly (e.g., three times a week).
-
Record the survival of the parent animals and count and remove the offspring daily.
-
At the end of the test, determine the total number of living offspring produced per surviving parent.
-
Statistically analyze the data to determine the NOEC and LOEC.
-
2. Fish Early-life Stage Toxicity Test (Based on OECD Guideline 210)
This test assesses the effects of Boisiris on the early developmental stages of fish.[16]
-
Test Organism: Embryos and larvae of species like Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
-
Test Duration: Varies depending on the species (e.g., up to 32 days post-fertilization for fathead minnow).
-
Endpoints: Hatching success, larval survival, and growth (length and weight). The NOEC and LOEC for these endpoints are determined.
-
Methodology:
-
Expose newly fertilized eggs to a range of Boisiris concentrations and a control in a flow-through system.
-
Monitor the developing embryos and record the time to hatching and hatching success.
-
After hatching, transfer the larvae to clean test chambers and continue the exposure.
-
Feed the larvae daily.
-
At the end of the test, record larval survival and measure the length and dry weight of the surviving fish.
-
Determine the NOEC and LOEC for survival and growth through statistical analysis.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Acute Ecotoxicity Data for Boisiris
| Test Organism | Guideline | Duration | Endpoint | Value (mg/L) | 95% Confidence Interval |
| Raphidocelis subcapitata | OECD 201 | 72 h | ErC50 | ||
| 72 h | EyC50 | ||||
| Daphnia magna | OECD 202 | 48 h | EC50 | ||
| Danio rerio | OECD 203 | 96 h | LC50 |
Table 2: Summary of Chronic Ecotoxicity Data for Boisiris
| Test Organism | Guideline | Duration | Endpoint | NOEC (mg/L) | LOEC (mg/L) |
| Daphnia magna | OECD 211 | 21 d | Reproduction | ||
| 21 d | Parental Survival | ||||
| Pimephales promelas | OECD 210 | 32 d | Larval Survival | ||
| 32 d | Growth (Weight) |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways affected by Boisiris.
Experimental Workflow
Caption: Tiered workflow for aquatic ecotoxicity testing of Boisiris.
Potential Signaling Pathways Affected by Aquatic Toxicants
Many aquatic toxicants exert their effects by interfering with key cellular signaling pathways. Understanding these pathways can provide mechanistic insights into the toxicity of Boisiris. One such critical pathway is the oxidative stress response.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. epa.gov [epa.gov]
- 9. Terminology | Sinanen Zeomic Co., Ltd. [zeomic.co.jp]
- 10. quantics.co.uk [quantics.co.uk]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. Aquatic toxicology - Wikipedia [en.wikipedia.org]
- 13. Ecotoxicology - Test with algae, Daphnia magna , Crustaceans (Palaemon spp.), fishes, terrestrial plants, Eearthworm (Eisenia foetida), Rotifers (Brachionus spp.), Aliivibrio fischeri, Rodents repellents in cables - IVAMI [ivami.com]
- 14. epa.gov [epa.gov]
- 15. Use of LC50 in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 16. oecd.org [oecd.org]
- 17. blog.biobide.com [blog.biobide.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Boisiris in Controlled Release Fragrance Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boisiris® is a synthetic aroma chemical prized for its rich, woody, and elegant orris notes, often with ambery and tobacco undertones.[1][2][3] It is a valuable component in fine perfumery, contributing volume and sophistication to fragrance compositions.[1][2][3][4] Like many fragrance molecules, Boisiris is volatile, and its scent perception diminishes over time. Controlled release technologies, such as microencapsulation, are employed to protect volatile fragrance compounds, enhance their stability, and prolong their release for a long-lasting olfactory experience.[5][6][7][8] This document provides detailed application notes and protocols for the encapsulation of Boisiris and the subsequent evaluation of the controlled release system.
Physicochemical Properties of Boisiris
A summary of the key physicochemical properties of Boisiris is presented in Table 1. Understanding these properties is crucial for designing an effective encapsulation and controlled release strategy.
| Property | Value | Reference |
| Chemical Name | 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | [1][2] |
| Molecular Formula | C15H26O | [2][3][9] |
| Molecular Weight | 222.37 g/mol | [3][9] |
| Appearance | Colorless to pale yellow liquid | [2][10] |
| Odor Profile | Woody, orris, ambery, tobacco | [1][2][3][10] |
| Vapor Pressure | 3.23 hPa @ 25°C | [2][9] |
| Log P | > 6.0 | [2][3] |
| Tenacity on Blotter | ~2 days | [2][9] |
| Solubility | Soluble in alcohol | [11] |
Table 1: Physicochemical Properties of Boisiris. This data is essential for selecting appropriate encapsulation materials and methods. The high Log P value indicates its hydrophobic nature, making it suitable for encapsulation within polymeric shells via oil-in-water emulsion techniques.
Experimental Protocols
The following protocols describe the encapsulation of a model fragrance oil containing Boisiris using interfacial polymerization, a common and effective method for creating core-shell microcapsules.
Protocol 1: Microencapsulation of Boisiris via Interfacial Polymerization
This protocol details the formation of polyurea microcapsules containing a Boisiris-based fragrance oil.
1. Materials and Reagents:
-
Boisiris fragrance oil (core material)
-
Toluene diisocyanate (TDI) (monomer in oil phase)
-
Ethylenediamine (EDA) (monomer in aqueous phase)
-
Gum Arabic (emulsifier/stabilizer)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Ethanol (B145695) for washing
-
Microscope slides and coverslips
-
Optical microscope
2. Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
pH meter
-
Centrifuge
3. Procedure:
a. Preparation of the Oil Phase:
-
In a 100 mL beaker, prepare the oil phase by mixing 20 g of Boisiris fragrance oil with 2 g of Toluene diisocyanate (TDI).
-
Stir the mixture gently with a magnetic stirrer for 10 minutes at room temperature to ensure homogeneity.
b. Preparation of the Aqueous Phase:
-
In a 500 mL beaker, dissolve 1 g of Gum Arabic in 200 mL of deionized water by stirring with a magnetic stirrer. This will act as the emulsifier.
-
Adjust the pH of the aqueous solution to approximately 10 using a 1 M NaOH solution.
c. Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with the high-shear homogenizer at 5000 rpm for 15 minutes.
-
This process will create a stable oil-in-water (O/W) emulsion with small droplets of the fragrance oil dispersed in the aqueous phase.
d. Interfacial Polymerization:
-
Transfer the emulsion to a reaction vessel equipped with a magnetic stirrer and a heating mantle.
-
Slowly add 5 mL of a 10% (w/v) aqueous solution of Ethylenediamine (EDA) to the emulsion while stirring at 300 rpm.
-
Heat the mixture to 60°C and maintain this temperature for 3 hours to allow the polymerization reaction to complete at the oil-water interface, forming the polyurea shell of the microcapsules.
-
Allow the suspension to cool to room temperature.
e. Washing and Collection of Microcapsules:
-
Transfer the microcapsule suspension to centrifuge tubes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the supernatant and re-disperse the microcapsule pellet in 50 mL of deionized water.
-
Repeat the centrifugation and washing steps two more times with deionized water, followed by one wash with ethanol to remove any unreacted monomers and excess emulsifier.
-
After the final wash, re-disperse the microcapsules in a small amount of deionized water for analysis or dry them in a vacuum oven at 40°C for 24 hours to obtain a free-flowing powder.
f. Microscopic Examination:
-
Place a drop of the microcapsule suspension on a microscope slide, cover with a coverslip, and observe under an optical microscope to confirm the formation of spherical microcapsules.
Protocol 2: Characterization of Boisiris Microcapsules
This protocol outlines methods to determine the physical and chemical properties of the prepared microcapsules.
1. Particle Size and Morphology:
-
Method: Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).
-
Procedure (SEM):
-
Mount a small amount of the dried microcapsule powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the microcapsules under the SEM at various magnifications to observe their surface morphology and measure their diameters.
-
-
Procedure (DLS):
-
Dilute the aqueous microcapsule suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the mean particle size and size distribution.
-
2. Encapsulation Efficiency and Loading Capacity:
-
Method: Solvent extraction followed by UV-Vis Spectrophotometry or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure:
-
Accurately weigh a known amount of dried microcapsules (e.g., 100 mg).
-
Crush the microcapsules in a mortar and pestle with a known volume of a suitable solvent (e.g., 10 mL of ethanol) to extract the encapsulated Boisiris oil.
-
Filter the mixture to remove the broken shell fragments.
-
Analyze the concentration of Boisiris in the filtrate using a pre-established calibration curve on a UV-Vis spectrophotometer or GC-MS.[12][13]
-
Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:
-
EE (%) = (Mass of encapsulated Boisiris / Initial mass of Boisiris used) x 100
-
LC (%) = (Mass of encapsulated Boisiris / Total mass of microcapsules) x 100
-
Quantitative Data Summary
The expected outcomes from the characterization experiments are summarized in Table 2.
| Parameter | Method | Expected Result |
| Mean Particle Size | DLS / SEM | 10 - 100 µm |
| Morphology | SEM | Spherical, with a distinct core-shell structure |
| Encapsulation Efficiency | Solvent Extraction & GC-MS | > 85% |
| Loading Capacity | Solvent Extraction & GC-MS | 20 - 40% |
Table 2: Expected Characterization Data for Boisiris Microcapsules. These values represent typical targets for a successful encapsulation process.
Protocol 3: Evaluation of Controlled Release Profile
This protocol describes how to measure the release of Boisiris from the microcapsules over time.
1. Method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography (HS-SPME-GC).[14]
2. Equipment:
-
Sealed vials
-
SPME fiber assembly
-
GC-MS system
-
Thermostatic water bath
3. Procedure:
-
Place a known amount of Boisiris microcapsules (e.g., 50 mg) into a series of sealed headspace vials.
-
Place the vials in a thermostatic water bath at a constant temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from the water bath.
-
Expose an SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the released Boisiris.
-
Inject the adsorbed compounds into the GC-MS for quantification.
-
Plot the cumulative amount of released Boisiris as a function of time to obtain the release profile.
Controlled Release Data
The data obtained from the release study can be tabulated as shown in Table 3.
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 1 | 5.2 |
| 2 | 9.8 |
| 4 | 18.5 |
| 8 | 32.1 |
| 24 | 65.7 |
| 48 | 80.3 |
Table 3: Hypothetical Cumulative Release Profile of Boisiris from Microcapsules. This data illustrates a sustained release pattern, which is desirable for long-lasting fragrance applications.
Protocol 4: Stability Testing of Encapsulated Boisiris
This protocol is for assessing the stability of the encapsulated fragrance under accelerated aging conditions.[15]
1. Method: Accelerated Stability Testing at Elevated Temperature.
2. Equipment:
-
Stability chamber or oven
-
Sealed glass vials
-
GC-MS system
3. Procedure:
-
Place accurately weighed samples of the Boisiris microcapsules into sealed glass vials.
-
Store the vials in a stability chamber at an elevated temperature (e.g., 45°C) and controlled humidity (e.g., 75% RH).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample from the chamber.
-
Extract the remaining Boisiris from the microcapsules using the solvent extraction method described in Protocol 2.
-
Quantify the amount of Boisiris remaining using GC-MS.
-
Calculate the percentage of Boisiris remaining at each time point relative to the initial amount (time 0).
Stability Data
The results of the stability study can be presented as in Table 4.
| Time (weeks) at 45°C | Boisiris Remaining (%) |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 96.2 |
| 4 | 92.8 |
Table 4: Accelerated Stability Data for Encapsulated Boisiris. High retention of the active fragrance after several weeks indicates good stability of the formulation.
The protocols outlined in this document provide a comprehensive framework for the successful encapsulation of Boisiris and the evaluation of its controlled release properties. By employing these methods, researchers can develop stable, long-lasting fragrance systems for a variety of applications, from personal care products to textiles. The use of controlled release technology significantly enhances the performance and consumer appeal of products containing volatile aroma compounds like Boisiris.[5]
References
- 1. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 2. Boisiris™ | Givaudan [givaudan.com]
- 3. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]
- 4. fraterworks.com [fraterworks.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update [mdpi.com]
- 8. Encapsulation of Fragrances in Micro- and Nano-Capsules, Polymeric Micelles, and Polymersomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Boisiris [smolecule.com]
- 10. Boisiris (Giv) - Hekserij [eng.hekserij.nl]
- 11. rawaromachem.com [rawaromachem.com]
- 12. fastercapital.com [fastercapital.com]
- 13. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. iltusa.com [iltusa.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Bicyclo[3.3.1]nonanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of bicyclo[3.3.1]nonane frameworks. These complex three-dimensional structures are key motifs in numerous biologically active natural products, making their controlled synthesis a significant challenge in medicinal and organic chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective construction of the bicyclo[3.3.1]nonane core so challenging?
A1: The primary challenge lies in controlling the stereochemistry during the formation of the bicyclic system.[3] Key difficulties include:
-
Multiple Stereocenters: The formation of the bicyclic core can generate four or more contiguous stereogenic centers, requiring high levels of facial and topological control.[4]
-
Conformational Flexibility: The six-membered rings of the bicyclo[3.3.1]nonane system can adopt various conformations (chair-chair, boat-chair), and controlling the thermodynamic and kinetic reaction pathways to favor a single stereoisomer is difficult.[5][6]
-
Reaction Control: Many synthetic routes rely on domino or tandem reactions, such as Michael-Aldol sequences.[5] Achieving high stereoselectivity in these multi-step, one-pot procedures requires careful optimization of catalysts, solvents, and reaction temperatures.[5]
Q2: What are the most common synthetic strategies for constructing the bicyclo[3.3.1]nonane skeleton?
A2: Several powerful strategies have been developed, each with its own set of advantages and challenges:
-
Domino Michael-Aldol Annulation: This is a widely used method involving the reaction of 1,3-dicarbonyl compounds (like cyclohexanediones) with α,β-unsaturated aldehydes (enals).[1][5] It allows for the rapid construction of the complex core in a single pot.
-
Effenberger-type Cyclization: This route utilizes the reaction of silyl (B83357) enol ethers or related nucleophiles with malonyl dichlorides to form the bicyclic framework.[7]
-
Organocatalytic Domino Reactions: The use of chiral organocatalysts, such as proline derivatives or cinchona alkaloids, has enabled highly enantioselective and diastereoselective syntheses through various cascade reactions.[4][7]
-
Organometallic Approaches: Palladium-catalyzed cycloalkenylations and other metal-mediated reactions offer powerful tools for stereocontrolled construction of the bicyclic core.[7]
Troubleshooting Guide
Q3: My reaction is producing low yields of the desired bicyclo[3.3.1]nonane product. What are the common causes and solutions?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Unwanted Side Reactions: In base-catalyzed Michael-Aldol reactions, simple Michael addition without subsequent cyclization can be a major side reaction.[5] Deacetylation or other protecting group cleavages can also lead to unwanted byproducts.[7]
-
Solution: Screen different bases. For instance, while strong bases like DBU might give a mixture of the Michael adduct and the desired product, a weaker base like DMAP can favor the cyclized product.[5] If protecting groups are unstable, consider more robust alternatives, such as converting an acetate (B1210297) to a pivalate (B1233124) to prevent deacetylation.[7]
-
-
Catalyst Inactivity: If using an organocatalyst or metal catalyst, ensure it is pure and active.
-
Solution: Use freshly prepared or properly stored catalysts. Perform a control reaction with a known substrate to verify catalyst activity.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can dramatically affect reaction outcomes.
-
Solution: Systematically vary the temperature. Some cyclizations require reflux, while others proceed with higher selectivity at lower temperatures.[6] Screen a range of solvents with different polarities.
-
Q4: The primary issue is poor diastereoselectivity, resulting in a mixture of isomers that are difficult to separate. How can I improve this?
A4: Achieving high diastereoselectivity is a central challenge. The relative configuration of the product can often be influenced by the reaction conditions.
-
Solvent and Base Selection: The choice of solvent and base can control the stereochemical outcome of domino Michael-Aldol annulations.[5]
-
Solution: Conduct a systematic screening of solvents (e.g., toluene (B28343), benzene, CHCl₃, THF, MeOH) and bases (e.g., K₂CO₃, DBU, DIPEA, DMAP).[4][5] The optimal combination can lock the transition state into a conformation that favors one diastereomer.
-
-
Catalyst Control: In organocatalytic reactions, the structure of the catalyst is paramount.
-
Substrate Control: Bulky substituents on the substrate can provide steric hindrance that directs the approach of reagents, thereby improving selectivity.
Q5: I have obtained a mixture of stereoisomers. What are the best methods for their purification?
A5: The separation of stereoisomers of bicyclic compounds can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method.
-
Solution: Standard silica (B1680970) gel chromatography is a starting point. If co-elution is an issue, consider using silica treated with a base (e.g., 10% w/w potassium carbonate-silica) to improve separation.[1] Experiment with different solvent systems (e.g., n-pentane/ethyl acetate, hexane/ethyl acetate) to maximize the difference in retention factors (Rf).[8]
-
-
Crystallization: If the products are crystalline, fractional crystallization can be a highly effective method for obtaining pure isomers.[9]
-
Chiral HPLC: For enantiomers, analytical and preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., ChiralPak) is the standard method for both determining enantiomeric excess (ee) and for small-scale separation.[4]
Quantitative Data on Stereoselective Synthesis
The selection of the organocatalyst system is critical for achieving high stereoselectivity. The following table summarizes the results from an organocatalytic domino Michael-hemiacetalization-Michael reaction for the synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, demonstrating the impact of different catalyst modules and solvents.
Table 1: Optimization of Organocatalytic Domino Reaction [4]
| Entry | Catalyst Modules | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | 9b + 10a | Toluene | 62 | >99:1 | 92 |
| 2 | 9b + 10b | Toluene | 73 | >99:1 | 94 |
| 3 | 9b + 10e | Toluene | 84 | >99:1 | 96 |
| 4 | 9b + 10e | Benzene | 75 | >99:1 | 96 |
| 5 | 9b + 10e | Xylenes | 72 | >99:1 | 96 |
| 6 | 9b + 10e | CHCl₃ | 51 | >99:1 | 94 |
| 7 | 9b + 10e | THF | 45 | >99:1 | 91 |
| 8 | 9b + 10e | MeOH | <5 | - | - |
Data adapted from a study on the synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.[4] Yields are for the two-step process. Diastereomeric ratio (d.r.) was determined by ¹H NMR. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Experimental Protocols
Representative Protocol: Organocatalytic Domino Michael-Hemiacetalization-Michael Reaction
This protocol is a representative example for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives and may require optimization for different substrates.[4]
Materials:
-
Precatalyst module 9b (e.g., Cinchona alkaloid derivative) (0.010 mmol, 10.0 mol%)
-
Precatalyst module 10e (e.g., Amino acid derivative) (0.010 mmol, 10.0 mol%)
-
Dry Toluene (1.0 mL)
-
(E)-3-aryl-2-nitroprop-2-enol (Substrate 1a) (0.10 mmol)
-
(E)-7-aryl-7-oxohept-5-enal (Substrate 5a) (0.12 mmol, 1.2 equiv.)
-
Pyridinium chlorochromate (PCC) (0.30 mmol, 3.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Assembly: To a dry vial, add precatalyst module 9b (6.3 mg) and precatalyst module 10e (1.69 mg). Add dry toluene (1.0 mL). Stir the resulting mixture at room temperature for 15 minutes to allow for the in-situ self-assembly of the modularly designed organocatalyst (MDO).[4]
-
Reaction Initiation: Add substrate 1a (20.2 mg) to the catalyst mixture and stir for an additional 5 minutes.
-
Substrate Addition: Add substrate 5a (21.4 mg) to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC) until substrate 1a is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude bicyclic hemiacetal intermediate by flash column chromatography on silica gel.
-
Oxidation: Dissolve the purified intermediate in CH₂Cl₂. Add PCC (3.0 equiv.) and stir the mixture at room temperature for 24 hours.
-
Final Purification: After the oxidation is complete (as monitored by TLC), filter the reaction mixture through a pad of celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify the final product by flash column chromatography to yield the desired 3-oxabicyclo[3.3.1]nonan-2-one.[4]
Visualized Workflows and Logic
Caption: General experimental workflow for a multi-step stereoselective synthesis.
Caption: Troubleshooting logic for improving poor diastereoselectivity.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. cjm.ichem.md [cjm.ichem.md]
Technical Support Center: Overcoming Poor Aqueous Solubility of Boisiris in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor aqueous solubility of Boisiris during bioassay development.
Frequently Asked Questions (FAQs)
Q1: Why does my Boisiris compound precipitate when I dilute my DMSO stock solution with an aqueous buffer?
A1: This is a common issue for highly hydrophobic compounds like Boisiris. While Boisiris dissolves in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer dramatically increases the solution's polarity. This change in the solvent environment reduces the solubility of the nonpolar Boisiris, causing it to precipitate out of the solution.[1] This phenomenon is often referred to as "solvent shock."
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A2: The maximum tolerated DMSO concentration is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[1] It is crucial to perform a DMSO tolerance test for your specific experimental conditions.
Q3: Can the method of dilution affect the precipitation of Boisiris?
A3: Yes, the order and speed of addition are critical. Rapidly adding the aqueous buffer to the concentrated DMSO stock of Boisiris can induce localized supersaturation and immediate precipitation. A "reverse dilution" method, where the DMSO stock is added dropwise to the gently vortexing aqueous buffer, can help to rapidly disperse the compound and minimize precipitation.[1]
Q4: My Boisiris solution appears clear initially but becomes cloudy over time. What is happening?
A4: This indicates that your Boisiris solution is likely supersaturated and thermodynamically unstable. Over time, the dissolved compound can aggregate and precipitate. To mitigate this, it is recommended to prepare fresh working solutions immediately before use.
Q5: Are there alternatives to DMSO for solubilizing Boisiris for my bioassay?
A5: Yes, several alternative strategies can be employed to improve the aqueous solubility of hydrophobic compounds like Boisiris. These include the use of cyclodextrins, co-solvents, and various formulation approaches such as lipid-based or nanoparticle formulations.[2][3][4][5] The choice of method will depend on the specific requirements of your bioassay.
Troubleshooting Guides
Issue 1: Boisiris Precipitation Upon Dilution
Symptoms:
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Visible precipitate (crystalline or amorphous) forms immediately upon adding aqueous buffer to the DMSO stock.
-
The solution appears cloudy or hazy.
Possible Causes:
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High final concentration of Boisiris exceeds its aqueous solubility limit.
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The percentage of DMSO in the final solution is too low to maintain solubility.
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Rapid dilution causing "solvent shock."
Solutions:
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Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your cell line and use the highest acceptable percentage in your final assay medium.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in a step-wise manner, gradually decreasing the DMSO concentration.
-
Reverse Dilution Protocol:
-
Prepare a high-concentration stock of Boisiris in 100% anhydrous DMSO.
-
Dispense the required volume of your final aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add the small volume of your Boisiris DMSO stock dropwise to the buffer.[1]
-
-
Lower the Final Boisiris Concentration: If possible, reduce the final concentration of Boisiris in the bioassay to a level below its solubility limit in the final assay medium.
Issue 2: Inconsistent Bioassay Results
Symptoms:
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High variability between replicate wells.
-
Poor dose-response curves.
-
Results are not reproducible between experiments.
Possible Causes:
-
Undissolved Boisiris particles are present in the working solution, leading to inconsistent dosing.
-
The compound is precipitating during the assay incubation period.
-
Boisiris is adsorbing to the plasticware.
Solutions:
-
Visual Inspection: Before adding to the assay plate, carefully inspect the final working solution for any signs of precipitation.
-
Use of Surfactants: Consider adding a low concentration of a biocompatible, non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the assay medium to help maintain solubility and prevent aggregation.
-
Pre-coating Plates: For highly lipophilic compounds, pre-coating the assay plates with a protein solution like bovine serum albumin (BSA) can help to reduce non-specific binding to the plastic.
-
Explore Alternative Solubilization Methods: If DMSO-based methods are consistently problematic, consider using cyclodextrins or other formulation approaches.
Data Presentation: Solubility Screening of Boisiris
The following table provides an example of how to structure data from a solubility screening experiment for Boisiris.
| Solubilization Method | Vehicle Composition | Maximum Visual Solubility of Boisiris (µM) | Observations |
| Co-solvent | 1% DMSO in PBS | < 1 | Immediate precipitation |
| 5% DMSO in PBS | 5 | Precipitates after 1 hour | |
| Cyclodextrin (B1172386) | 10 mM HP-β-CD in PBS | 50 | Clear solution |
| 20 mM HP-β-CD in PBS | 100 | Clear solution | |
| Surfactant | 0.1% Tween® 80 in PBS | 25 | Slight haze |
| 0.1% Pluronic® F-68 in PBS | 30 | Clear solution |
Experimental Protocols
Protocol 1: DMSO Tolerance Assay
-
Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of DMSO Solutions: Prepare a series of dilutions of DMSO in your complete cell culture medium, ranging from 0.01% to 2.0% (v/v).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include a "medium only" control.
-
Incubation: Incubate the plate for the duration of your planned bioassay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly affect cell viability.
Protocol 2: Cyclodextrin-Mediated Solubilization of Boisiris
-
Preparation of Cyclodextrin Stock Solution: Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer (e.g., 100 mM in PBS).
-
Preparation of Boisiris Stock Solution: Prepare a concentrated stock solution of Boisiris in a suitable organic solvent (e.g., 50 mM in ethanol (B145695) or DMSO).
-
Complex Formation:
-
In a glass vial, add a specific volume of the cyclodextrin stock solution.
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Slowly add a small volume of the concentrated Boisiris stock solution to the cyclodextrin solution while vortexing.
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Allow the mixture to incubate at room temperature (or with gentle heating, if necessary) for a specified period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.
-
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized Boisiris in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Bioassay Application: The filtered, clear solution can then be used to prepare the final working concentrations for your bioassay.
Visualizations
Caption: Experimental workflow for solubilizing and testing Boisiris in bioassays.
Caption: Troubleshooting flowchart for addressing Boisiris solubility issues in bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Boisiris in complex chemical matrices
Boisiris Technical Support Center
Welcome to the technical support center for Boisiris. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of Boisiris in complex chemical matrices. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the integrity and efficacy of your Boisiris experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining Boisiris stability?
A1: Boisiris is most stable in a pH range of 6.0 to 7.5. Excursions outside this range can lead to aggregation and loss of activity. For optimal long-term stability, a buffered solution at pH 6.5 is recommended.
Q2: What are the recommended storage conditions for Boisiris stock solutions?
A2: For short-term storage (up to 1 week), store Boisiris at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: What are the visible signs of Boisiris degradation or instability?
A3: Signs of Boisiris degradation include the appearance of turbidity or precipitation in the solution, a decrease in biological activity in your assays, and the appearance of unexpected peaks or a reduction in the main peak area during chromatographic analysis (e.g., HPLC).
Q4: Can I use standard phosphate-buffered saline (PBS) for my experiments with Boisiris?
A4: While Boisiris is compatible with PBS for short-term experiments, the phosphate (B84403) ions may accelerate the degradation of Boisiris over extended periods, especially at room temperature. For incubations longer than 4 hours, it is advisable to use a citrate-based or histidine-based buffer system.
Troubleshooting Guide
Issue 1: Rapid loss of Boisiris activity in cell culture media.
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Possible Cause 1: Enzymatic Degradation. Cell culture media, especially when supplemented with serum, contains proteases that can degrade Boisiris.
-
Solution: Consider using a serum-free media if your experimental design allows. Alternatively, the addition of broad-spectrum protease inhibitors to the media can mitigate enzymatic degradation.
-
-
Possible Cause 2: Interaction with Media Components. Some components in the media, such as certain amino acids or metal ions, may interact with Boisiris and reduce its activity.
-
Solution: Perform a stability study of Boisiris in your specific cell culture media over time. If instability is confirmed, you may need to add a stabilizing agent, such as a non-ionic surfactant (e.g., Polysorbate 80 at 0.01-0.1%).
-
Issue 2: Boisiris is precipitating out of solution during my assay.
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Possible Cause 1: High Concentration. Boisiris may have limited solubility under your current buffer conditions, leading to precipitation at higher concentrations.
-
Solution: Determine the solubility limit of Boisiris in your assay buffer. If your experiment requires a higher concentration, you may need to modify the buffer by adding solubility enhancers like arginine or by adjusting the pH.
-
-
Possible Cause 2: Buffer Incompatibility. The pH or ionic strength of your assay buffer may be promoting the aggregation and precipitation of Boisiris.
-
Solution: Screen a panel of buffers with varying pH and ionic strengths to find a condition that maintains the solubility of Boisiris. Refer to the table below for the effect of different excipients on Boisiris solubility.
-
Issue 3: Inconsistent results in animal studies.
-
Possible Cause 1: In vivo Instability. Boisiris may be rapidly cleared or degraded in the bloodstream after administration.
-
Solution: Conduct a pharmacokinetic study to determine the half-life of Boisiris in vivo. If the half-life is too short, you may need to consider formulation strategies such as PEGylation or encapsulation in nanoparticles to improve its stability and circulation time.
-
-
Possible Cause 2: Formulation Issues. The formulation used for dosing may not be adequately stabilizing Boisiris, leading to variability in the administered dose.
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Solution: Develop a stable formulation for in vivo studies. This may involve the use of co-solvents, surfactants, and other excipients. It is crucial to test the stability of the final formulation under the conditions of the study.
-
Quantitative Data Summary
Table 1: Effect of pH on Boisiris Stability
| pH | % Remaining Activity (24h at 25°C) | Observations |
| 4.0 | 15% | Significant precipitation |
| 5.0 | 45% | Slight turbidity |
| 6.0 | 88% | Clear solution |
| 6.5 | 95% | Clear solution |
| 7.0 | 92% | Clear solution |
| 7.5 | 85% | Clear solution |
| 8.0 | 55% | Slight turbidity |
Table 2: Effect of Temperature on Boisiris Stability (in pH 6.5 Buffer)
| Temperature | % Remaining Activity (48h) |
| 4°C | 98% |
| 25°C | 80% |
| 37°C | 40% |
Table 3: Effect of Excipients on Boisiris Solubility (at pH 6.5)
| Excipient | Concentration | Solubility of Boisiris (mg/mL) |
| None | - | 1.2 |
| NaCl | 150 mM | 1.5 |
| Arginine | 50 mM | 5.8 |
| Polysorbate 80 | 0.05% | 3.2 |
| Sucrose | 5% | 2.5 |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions for Boisiris
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, histidine) with pH values ranging from 5.0 to 8.0.
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Sample Preparation: Dilute a stock solution of Boisiris to a final concentration of 1 mg/mL in each of the prepared buffers.
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Incubation: Incubate the samples at a relevant temperature (e.g., 25°C or 37°C).
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Time Points: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots for signs of degradation. This can be done by:
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Visual inspection for turbidity.
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Measuring the absorbance at 340 nm to quantify aggregation.
-
Using size-exclusion chromatography (SEC-HPLC) to monitor for the formation of aggregates and fragments.
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Performing a biological activity assay to determine the remaining functional Boisiris.
-
-
Data Interpretation: Plot the percentage of remaining native Boisiris or activity against time for each buffer condition to identify the optimal buffer.
Protocol 2: Assessing Boisiris Stability in Human Plasma
-
Plasma Collection: Obtain fresh human plasma containing an appropriate anticoagulant (e.g., K2EDTA).
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Sample Preparation: Spike Boisiris into the plasma at a final concentration relevant to your in vivo studies. Include a control sample where Boisiris is spiked into a stable buffer.
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Incubation: Incubate the samples at 37°C in a shaking water bath to simulate physiological conditions.
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Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.
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Sample Processing: Immediately process the aliquots to stop further degradation. This may involve a protein precipitation step (e.g., with cold acetonitrile) or immunocapture of Boisiris.
-
Quantification: Quantify the concentration of remaining Boisiris using a validated analytical method, such as a ligand-binding assay (e.g., ELISA) or LC-MS/MS.
-
Data Analysis: Calculate the half-life of Boisiris in plasma by plotting its concentration versus time and fitting the data to a one-phase decay model.
Diagrams
Caption: A decision tree for troubleshooting common Boisiris instability issues.
Caption: Workflow for screening optimal buffer conditions for Boisiris.
Caption: A hypothetical signaling pathway initiated by Boisiris.
Addressing interference in the analytical detection of Boisiris
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering interference in the analytical detection of Boisiris, a novel kinase inhibitor. The following guides and FAQs address common issues in bioanalytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when quantifying Boisiris in plasma?
Common sources of interference in the LC-MS/MS analysis of Boisiris from plasma can be categorized as:
-
Matrix Effects: Co-eluting endogenous components from the plasma, such as phospholipids (B1166683) and salts, can suppress or enhance the ionization of Boisiris, leading to inaccurate quantification.
-
Isobaric Interference: The presence of other molecules with the same nominal mass-to-charge ratio (m/z) as Boisiris or its internal standard can lead to artificially high readings. This can include metabolites of Boisiris or other endogenous compounds.
-
Cross-Contamination (Carryover): Adsorption of Boisiris to surfaces in the autosampler or chromatography system can lead to its appearance in subsequent blank or low-concentration samples.
-
Metabolite Interference: Metabolites of Boisiris may have similar structures and chromatographic behavior, potentially causing overlapping peaks or in-source fragmentation that interferes with the parent drug's signal.
Q2: My blank samples show a significant Boisiris peak. What is the likely cause and solution?
A significant peak in blank samples is typically due to carryover. This occurs when the analyte from a high-concentration sample is not fully cleared from the LC-MS system and appears in subsequent injections.
Troubleshooting Steps:
-
Injector and Needle Wash: The primary solution is to optimize the injector needle wash. Use a strong organic solvent, potentially with the addition of a small amount of acid or base depending on the properties of Boisiris, to effectively clean the needle and injection port between samples.
-
Injection Sequence: Analyze blank samples immediately after the highest concentration calibrator to assess the extent of the carryover.
-
Column Flushing: If carryover persists, it may be accumulating on the analytical column. Implement a high-flow organic solvent wash of the column at the end of each run.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Boisiris
A common issue observed during method development is poor chromatographic peak shape, such as fronting or tailing. This can compromise resolution and integration accuracy.
Possible Causes and Solutions:
-
Cause: Secondary interactions between the analyte and the column stationary phase.
-
Solution: Modify the mobile phase. Adding a small amount of a competing agent, like a volatile amine (e.g., triethylamine) for a basic compound like Boisiris, can reduce peak tailing.
-
-
Cause: Incompatible injection solvent.
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase. A high percentage of strong organic solvent in the sample can cause peak distortion.
-
-
Cause: Column degradation.
-
Solution: If the column has been used extensively, it may need to be replaced. A guard column can help extend the life of the analytical column.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of ion suppression or enhancement caused by the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Boisiris and its internal standard (IS) into the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma using your established sample preparation method (e.g., protein precipitation). Spike Boisiris and IS into the resulting supernatant.
-
Set C (Pre-Extraction Spike): Spike Boisiris and IS into blank plasma before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
-
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table summarizes the matrix factor for Boisiris in human plasma following three different sample preparation techniques.
| Sample Preparation Method | Matrix Factor (%) | Relative Standard Deviation (%) | Conclusion |
| Protein Precipitation (PPT) | 75.2 | 12.5 | Significant ion suppression observed. |
| Liquid-Liquid Extraction (LLE) | 92.8 | 6.8 | Minimal ion suppression. |
| Solid-Phase Extraction (SPE) | 98.5 | 3.1 | Negligible matrix effect. |
Protocol 2: Phospholipid Removal to Mitigate Ion Suppression
Phospholipids are a major cause of ion suppression in plasma samples. This protocol describes a method for their removal.
Methodology:
-
Initial Sample Preparation: Perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724) with 1% formic acid to 1 volume of plasma.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Divert Initial Eluent: During the LC-MS/MS run, use a divert valve to send the first 1.5 minutes of eluent from the column to waste. Phospholipids are often less retained and elute early in the run.
-
Alternative (Offline Removal): Use a phospholipid removal plate or cartridge. After protein precipitation, pass the supernatant through the removal device according to the manufacturer's instructions before injection.
Visualizations
Caption: Troubleshooting decision tree for low Boisiris signal.
Optimizing force fields for molecular dynamics simulations of Boisiris
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing force fields for molecular dynamics (MD) simulations of the novel molecule Boisiris.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a force field for a new molecule like Boisiris?
The initial step is to identify the class of molecule Boisiris belongs to (e.g., protein, small organic molecule, nucleic acid). This will help you choose a suitable base force field. For proteins, common choices include AMBER, CHARMM, GROMOS, and OPLS. For general organic molecules, GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are widely used starting points. If Boisiris has unique chemical moieties not present in the standard force field libraries, you will need to develop new parameters for them.
Q2: How do I know if the existing parameters for a force field are adequate for Boisiris?
To assess the adequacy of existing parameters, you should perform validation simulations. A common approach is to compare simulation results with experimental data or high-level quantum mechanical (QM) calculations. Key properties to compare include:
-
Structural Properties: Bond lengths, angles, and dihedral angles.
-
Thermodynamic Properties: Enthalpy of vaporization, free energy of solvation.
-
Dynamical Properties: Conformational preferences and energy barriers.
If the simulation results deviate significantly from your reference data, parameter optimization is required.
Q3: What computational chemistry software is recommended for force field parameterization?
Several software packages can aid in parameterization. Gaussian, ORCA, or PSI4 are frequently used for the quantum mechanics calculations required to derive charges and bonded parameters. For fitting these parameters to the QM data, tools like ParmScan or the Force Field Toolkit (ffTK) for CHARMM can be utilized. The AmberTools suite, particularly the antechamber and parmchk modules, is essential for developing parameters for GAFF.
Troubleshooting Guide
Problem 1: My MD simulation of Boisiris is unstable and crashing.
An unstable simulation is often the first sign of poor force field parameters or an improperly prepared system.
-
Possible Cause 1: Atomic Clashes or Bad Initial Geometry.
-
Solution: Before running the production simulation, ensure you have performed a robust energy minimization of the initial structure of Boisiris. A subsequent equilibration phase, where the system is gradually heated and pressure is stabilized, is also critical.
-
-
Possible Cause 2: Improperly Derived Partial Charges.
-
Solution: Atomic charges are crucial for accurately describing intermolecular interactions. Ensure that the charges were derived using a reliable method, such as RESP (Restrained Electrostatic Potential) or Merz-Kollman, from high-quality QM calculations (e.g., at the HF/6-31G* level or higher). Poorly assigned charges can lead to excessive atomic forces and simulation crashes.
-
-
Possible Cause 3: Incorrect Bonded Parameters.
-
Solution: If certain bonds, angles, or dihedrals are poorly parameterized, they can adopt energetically unfavorable geometries, leading to extreme forces. Re-evaluate the parameters for any unusual functional groups in Boisiris by performing new QM scans and refitting the corresponding force constants and equilibrium values.
-
Problem 2: The conformational sampling of Boisiris in my simulation is poor and does not match experimental findings.
This issue often points to inaccuracies in the dihedral (torsional) parameters of the force field, which govern the rotational energy barriers within the molecule.
-
Solution: Refine Dihedral Parameters.
-
Identify Key Dihedrals: Isolate the rotatable bonds in Boisiris that are critical for its conformational flexibility.
-
Perform a QM Torsional Scan: For each key dihedral, perform a relaxed QM potential energy surface scan. This involves rotating the bond incrementally and calculating the energy at each step, while optimizing the rest of the geometry.
-
Fit MM Potential to QM Data: The resulting QM energy profile is your target. Adjust the molecular mechanics (MM) dihedral parameters (force constant, periodicity, and phase) until the MM energy profile for that torsion matches the QM profile as closely as possible.
-
Experimental Protocols
Protocol: Quantum Mechanical (QM) Calculation for Dihedral Angle Parameterization
This protocol outlines the steps to generate the potential energy profile for a specific dihedral angle in Boisiris, which is required for fitting force field parameters.
-
Isolate the Fragment: Create a simplified molecular fragment of Boisiris that contains the dihedral of interest. Cap any broken bonds with hydrogen atoms (link atoms) to satisfy valence.
-
Define the Scan Coordinate: Identify the four atoms defining the dihedral angle (A-B-C-D).
-
Set up the QM Calculation: Using a QM software package (e.g., Gaussian), set up a relaxed potential energy surface scan.
-
Method: B3LYP is a common choice for a good balance of accuracy and computational cost.
-
Basis Set: 6-31G* or a larger basis set is recommended.
-
Scan Parameters: Scan the dihedral angle from 0 to 360 degrees in increments of 10 or 15 degrees. At each step, the dihedral angle is held fixed while all other geometric variables are optimized.
-
-
Extract Energies: Once the calculation is complete, extract the optimized energy for each step of the dihedral scan.
-
Plot the Energy Profile: Plot the relative energy (E - E_min) versus the dihedral angle. This plot serves as the target data for fitting the corresponding molecular mechanics dihedral term.
Data Presentation
For a novel molecule like Boisiris, comparing its interaction with different solvent models is a crucial validation step. The following table summarizes key properties of common water models used in MD simulations.
| Water Model | Number of Sites | Geometry | Dipole Moment (Debye) | Density at 298K (g/cm³) | Enthalpy of Vaporization (kJ/mol) |
| TIP3P | 3 | Rigid | 2.35 | 984 | 44.0 |
| SPC/E | 3 | Rigid | 2.35 | 997 | 45.3 |
| TIP4P/2005 | 4 | Rigid | 2.32 | 998 | 51.9 |
| OPC | 4 | Rigid | 2.46 | 997 | 53.6 |
This table provides a basis for selecting a suitable water model for simulations of Boisiris and for comparing simulated properties against experimental values.
Visualizations
Below are diagrams illustrating key workflows and logic for force field optimization.
Caption: Workflow for developing new force field parameters for Boisiris.
Caption: Decision tree for troubleshooting an unstable MD simulation.
Technical Support Center: Enhancing Environmental Degradation of Persistent Fragrance Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the environmental degradation of persistent fragrance molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Advanced Oxidation Processes (AOPs)
Question: My photocatalytic degradation experiment with TiO₂ is showing low efficiency for a polycyclic musk. What are the common causes and how can I troubleshoot this?
Answer: Low degradation efficiency in photocatalysis experiments can stem from several factors. Here’s a step-by-step troubleshooting guide:
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Catalyst Issues:
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Dosage: An optimal catalyst dosage is crucial. Too little catalyst results in insufficient active sites, while too much can increase turbidity, scattering the light and reducing efficiency. Perform a dosage optimization experiment.
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Activity: Ensure your TiO₂ catalyst is of a suitable grade (e.g., anatase phase is often more active). Consider testing a new batch or a different type of photocatalyst, such as ZnO or mixed oxides like ZnO/FeO.[1]
-
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Light Source Problems:
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Wavelength & Intensity: Verify that your light source (e.g., UV-A, UV-B) emits at a wavelength that can activate your photocatalyst.[2] Check the lamp's age and output, as intensity can decrease over time.
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Light Penetration: High turbidity or the presence of other UV-absorbing compounds in your sample matrix can block light from reaching the catalyst surface.[2] Dilute the sample if necessary or pre-treat it to remove interfering substances.
-
-
Reaction Conditions:
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pH: The pH of the solution can significantly affect the surface charge of the photocatalyst and the fragrance molecule itself, influencing adsorption and degradation rates. The optimal pH is often between 3 and 9; conduct a pH sweep to find the ideal condition for your specific molecule.[1]
-
Oxygen Availability: Dissolved oxygen is a key electron scavenger that promotes the formation of reactive oxygen species (ROS). Ensure adequate aeration or oxygen sparging throughout the experiment.
-
-
Analyte & Matrix Effects:
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Inhibitors: Your water matrix may contain radical scavengers (e.g., carbonate, bicarbonate, certain organic matter) that compete with the fragrance molecule for ROS.
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Transformation Products: Incomplete degradation can lead to the formation of intermediate byproducts that may be more persistent or even inhibitory.[2]
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Question: I am using ozonation to degrade a fragrance molecule, but the Total Organic Carbon (TOC) removal is minimal, even though the parent molecule disappears. Why is this happening?
Answer: This is a common observation in ozonation processes. The primary reason is that ozonation often results in the transformation of the parent compound into smaller, more oxidized organic byproducts, rather than complete mineralization to CO₂ and H₂O.[3][4]
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Mechanism: Ozone can react via two pathways: direct oxidation with O₃ molecules or indirect oxidation through highly reactive hydroxyl radicals (•OH).[4] While both can break down the initial fragrance structure, they may not be sufficient to fully mineralize the resulting aliphatic acids, alcohols, and quinones.[5]
-
Troubleshooting & Enhancement:
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Catalytic Ozonation: Introduce a catalyst, such as nanocarbon materials, to promote the decomposition of ozone into more powerful hydroxyl radicals, thereby improving mineralization.[6]
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Hybrid AOPs: Combine ozonation with other processes. For example, the O₃/H₂O₂ process increases the yield of hydroxyl radicals.[7] Combining ozonation with hydrodynamic cavitation has also been shown to enhance degradation synergistically.[4]
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Sequential Dosing: Applying ozone in multiple, sequential doses can be more effective for TOC removal than a single large dose.[8]
-
Category 2: Biological Degradation
Question: My bioremediation experiment using activated sludge shows very slow degradation of synthetic musks like Galaxolide (HHCB) and Tonalide (AHTN). How can I improve the biodegradation rate?
Answer: Synthetic musks, particularly polycyclic musks, are known for their resistance to natural breakdown processes.[2][9] Here are several strategies to enhance their biodegradation:
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Acclimation of Biomass: The microbial community in standard activated sludge may not be adapted to degrade these recalcitrant compounds. Acclimate the sludge by gradually introducing the target fragrance molecule over an extended period. This can enrich for microbial strains capable of its metabolism.
-
Specialized Microbial Strains: Standard wastewater treatment plant sludge may have limited efficacy. Consider using specialized microbial consortia or nitrifying activated sludge (NAS), which has shown a higher affinity and degradation capacity for compounds like HHCB.[9]
-
Process Parameters:
-
EBCT (Empty Bed Contact Time): In systems like Biological Activated Carbon (BAC) reactors, increasing the contact time between the microorganisms and the contaminant can significantly improve removal efficiency.[10]
-
Temperature: Biodegradation is a temperature-dependent enzymatic process. Increasing the temperature (e.g., from 7°C to 18°C) can substantially increase the biodegradation rate constant.[10]
-
-
Bioavailability: The sorption of hydrophobic fragrance molecules to sludge can limit their availability to microorganisms. The use of smaller biomass particle sizes, such as in a Membrane Bioreactor (MBR), can increase sorption and subsequent biodegradation compared to conventional systems.[9]
Question: I am trying to use a laccase enzyme system to degrade a fragrance, but the reaction is slow or stalls. What could be the issue?
Answer: Enzymatic degradation can be highly effective but is sensitive to specific conditions.[11]
-
Redox Mediators: Many recalcitrant compounds are not directly oxidized by laccase. The process often requires a small molecule "redox mediator" to shuttle electrons between the enzyme and the target substrate. Evaluate the necessity of a mediator for your specific fragrance molecule and optimize its concentration.[11]
-
Enzyme Inhibition: The fragrance molecule itself, its transformation products, or other components in the wastewater matrix could be inhibiting the enzyme. Perform activity assays in the presence of the sample matrix to check for inhibition.
-
Operational Parameters:
-
pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific laccase being used.
-
Enzyme Immobilization: Free enzymes can be unstable. Immobilizing the laccase on a solid support (e.g., silica (B1680970) nanoparticles) can improve stability, reusability, and overall performance.[11]
-
-
Enzyme Source and Engineering: Laccases from different microbial sources (e.g., Trametes versicolor) have different substrate specificities and operational stabilities.[11] If performance is still low, consider exploring enzymes from different organisms or using protein engineering techniques to enhance catalytic activity.[11]
Quantitative Data Summary
Table 1: Comparison of Degradation Efficiency for Select AOPs on Phenolic Pollutants (Simulated)
| Advanced Oxidation Process (AOP) | Target Pollutant | Initial Conc. (mg/L) | Key Conditions | Max. Removal (%) | Reference |
| Ozonation | Phenol | 50 | pH 11, Ozone dosage: 8 mg/L/min | 90.60 (COD) | [3] |
| Ozonation + H₂O₂ + Fe(II) | Indigo Carmine | - | pH 5.5 | ~100% (in 1 min) | [7] |
| Ozonation + H₂O₂ + Fe(II) | Tartrazine | - | pH 5.5 | ~80% | [7] |
| Fenton (Fe²⁺/H₂O₂) | H₂S (Odor) | - | 0.1 g Fe²⁺/dm³, 2.0 g H₂O₂/dm³ | 100% (for 8 days) | [12] |
Table 2: Biodegradation Rate Constants (k_bio) for Synthetic Musks in BAC Process
| Fragrance Molecule | Type | k_bio at 7°C (min⁻¹) | k_bio at 18°C (min⁻¹) | Reference |
| Pentalide | Macrocyclic | 0.6545 | 0.9173 | [10] |
| Ambrettolide | Macrocyclic | - | - | [10] |
| DPMI | Polycyclic | 0.1184 | 0.3087 | [10] |
| ADBI | Polycyclic | - | - | [10] |
| OTNE | - | - | - | [10] |
Experimental Protocols
Methodology 1: Catalytic Ozonation of a Persistent Fragrance Molecule
-
Reactor Setup:
-
Use a glass column reactor equipped with a gas diffuser at the bottom for ozone introduction.
-
Include ports for sampling and monitoring (e.g., pH, temperature probes).
-
Connect the gas inlet to an ozone generator and the outlet to an ozone destruction unit.
-
-
Catalyst Preparation (if applicable):
-
For heterogeneous catalytic ozonation, a catalyst like nanocarbon grown on a monolith can be used.[6] Place the catalyst structure within the reactor ensuring good contact with the liquid phase.
-
-
Experimental Procedure:
-
Prepare a stock solution of the target fragrance molecule in ultrapure water or a specific water matrix (e.g., wastewater effluent).
-
Fill the reactor with a known volume and concentration of the fragrance solution.
-
Adjust the initial pH of the solution using dilute sulfuric acid or sodium hydroxide.[3]
-
Start the ozone generator and set the desired ozone dosage (e.g., 20 mg/L at an aeration volume of 1.5 L/min).[3]
-
Begin stirring to ensure a homogenous mixture.
-
Withdraw samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the samples by adding a slight excess of a reducing agent like sodium thiosulfate (B1220275) to stop further oxidation.
-
-
Analytical Methods:
-
Parent Compound: Analyze the concentration of the fragrance molecule using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[13][14]
-
Mineralization: Measure the Total Organic Carbon (TOC) to assess the extent of complete degradation to CO₂.[3]
-
Byproducts: Use techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify major transformation products.[3][14]
-
Methodology 2: Analysis of Fragrance Molecules by GC-MS
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.
-
For complex matrices like cosmetics, dilution followed by headspace solid-phase microextraction (HS-SPME) is an effective, solvent-free technique.[15]
-
-
GC-MS Instrument Conditions (Example):
-
Technique: Gas Chromatography coupled with Mass Spectrometry is the most widely used technique for volatile fragrance analysis.[14]
-
Column: Use a low-polarity column suitable for fragrance analysis, such as an Agilent J&W HP-5MS.[16]
-
Injection: Use a split/splitless injector. Optimize the injection volume and temperature.
-
Oven Program: Develop a temperature gradient program that effectively separates the target analytes from each other and from matrix components.
-
MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for higher sensitivity and quantification.[16]
-
-
Identification and Quantification:
Visualizations
Caption: Troubleshooting flowchart for low efficiency in AOPs.
Caption: Standard workflow for a fragrance degradation experiment.
Caption: Competing pathways in the ozonation of organic pollutants.
References
- 1. researchgate.net [researchgate.net]
- 2. allanchem.com [allanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Process design for wastewater treatment: catalytic ozonation of organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. agilent.com [agilent.com]
Technical Support Center: Mitigating Aquatic Toxicity of Synthetic Aroma Chemicals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to mitigate the aquatic toxicity of synthetic aroma chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of synthetic aroma chemicals of concern for aquatic toxicity?
A1: The most frequently detected and studied classes include polycyclic musks (e.g., Galaxolide (HHCB), Tonalide (AHTN)), nitro musks (e.g., musk xylene, musk ketone), and a variety of other fragrances like Karanal and Ambermax.[1][2][3] Many of these compounds are persistent and can bioaccumulate in aquatic organisms.[2]
Q2: What are the standard model organisms for assessing the aquatic toxicity of these chemicals?
A2: Standard tests often utilize a variety of organisms to represent different trophic levels. Common choices include freshwater invertebrates like Daphnia magna (water flea) for acute and chronic toxicity, fish species such as the fathead minnow (Pimephales promelas) or zebrafish (Danio rerio) for acute, early-life stage, and reproductive toxicity, and algae (e.g., Selenastrum capricornutum) to assess impacts on primary producers.[4][5][6]
Q3: What are the main challenges in accurately assessing the toxicity of synthetic aroma chemicals in laboratory settings?
A3: A primary challenge is the hydrophobic nature and potential volatility of many synthetic musks. In static or semi-static test systems, the concentration of the chemical can decrease over time due to adsorption to test vessels or volatilization, leading to an underestimation of toxicity.[7] Maintaining stable exposure concentrations is therefore critical.
Q4: What are the most promising methods for mitigating the aquatic toxicity of these chemicals in wastewater?
A4: Advanced Oxidation Processes (AOPs) are highly effective for degrading a wide range of organic pollutants, including synthetic aroma chemicals.[8][9][10] AOPs utilize highly reactive species like hydroxyl radicals (•OH) to break down contaminants into less harmful substances.[8][9] Common AOPs include ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and Fenton processes.[8][11] Adsorption using activated carbon is also a widely used and effective method.[11]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in Daphnia magna immobilization results between replicates. | 1. Organism Health: Daphnids may be stressed due to culture conditions (e.g., improper feeding, temperature fluctuations).[5] 2. Age Variation: Use of daphnids older than 24 hours can increase variability.[12][13][14] 3. Contamination: Glassware or dilution water may be contaminated. | 1. Culture Maintenance: Strictly adhere to standardized culturing protocols. Monitor feeding, water quality, and temperature (20 ± 2 °C) closely.[12] 2. Synchronized Cultures: Ensure all test organisms are less than 24 hours old at the start of the experiment.[12][13][14] 3. Quality Control: Use thoroughly cleaned and rinsed glassware. Include a "clean water" control to check for background contamination.[5] |
| Test substance concentration decreases significantly during the experiment. | 1. Volatility/Adsorption: The aroma chemical is volatilizing from the test solution or adsorbing to the surfaces of the test vessels.[7] 2. Biodegradation: The chemical is being biodegraded by microorganisms in the test system. | 1. System Design: Switch from a static to a semi-static or flow-through test design to replenish the test substance.[13] Loosely cover beakers to minimize volatilization.[12] 2. Analytical Verification: Measure the concentration of the test substance at the beginning and end of the exposure period to determine the actual exposure concentration.[13][14] 3. Sterilization: If biodegradation is suspected, consider using sterile techniques, though this may alter the environmental relevance. |
| Control mortality is higher than the acceptable limit (e.g., >10% in acute daphnia tests). | 1. Dilution Water Quality: The reconstituted or natural water used may have issues with pH, hardness, or dissolved oxygen, or contain contaminants.[6][12] 2. Handling Stress: Improper handling of test organisms during transfer can cause injury or stress. 3. Disease: The culture may have an underlying disease issue. | 1. Water Parameters: Verify that pH (6-9), hardness (140–250 mg CaCO₃ L⁻¹), and dissolved oxygen levels are within the recommended ranges for the test species.[12] 2. Proper Technique: Use appropriate tools (e.g., wide-bore pipettes) to transfer organisms and minimize physical stress. 3. Organism Observation: Regularly inspect cultures for signs of disease or stress. If a test fails validity criteria, repeat with a healthy batch of organisms.[5] |
| Mitigation treatment (e.g., AOP) shows inconsistent removal efficiency. | 1. Matrix Effects: The composition of the water (e.g., presence of natural organic matter (NOM), alkalinity) can interfere with the treatment process.[11] 2. Parameter Fluctuation: Inconsistent dosage of oxidant (e.g., ozone, H₂O₂), UV intensity, or pH can affect performance.[11] | 1. Water Characterization: Analyze the water matrix for parameters like NOM and alkalinity, as these can consume oxidants and affect efficiency.[11] 2. Process Control: Precisely control and monitor all operational parameters (e.g., oxidant dose, pH, reaction time).[11] Use a well-characterized water matrix for initial experiments to establish baseline performance. |
Quantitative Data Summary
Table 1: Acute Aquatic Toxicity of Selected Synthetic Musks EC50 is the concentration causing an effect in 50% of the test population. Lower values indicate higher toxicity.
| Compound | Species | Endpoint | 48-hour EC50 (µg/L) | Reference |
| Musk Xylene | Daphnia magna | Immobilization | 580 | [15] (PNEC value cited) |
| Musk Ketone | Daphnia magna | Immobilization | 330 | [15] (PNEC value cited) |
| Galaxolide (HHCB) | Daphnia magna | Immobilization | 230 | [15] (PNEC value cited) |
| Tonalide (AHTN) | Daphnia magna | Immobilization | 180 | [1] |
Table 2: Removal Efficiency of Mitigation Technologies for Aroma Compounds Data is indicative and can vary based on specific experimental conditions.
| Technology | Target Compound(s) | Removal Efficiency (%) | Key Process |
| Ozonation | Geosmin, 2-MIB | >90% | Oxidation by O₃ and •OH radicals[11] |
| UV/H₂O₂ | Geosmin, 2-MIB | 80-99% | Oxidation by •OH radicals[11] |
| Activated Carbon | General T&O Compounds | 70-95% | Adsorption[11] |
| Photo-Fenton | Geosmin, 2-MIB | >95% | Oxidation by •OH radicals[11] |
Experimental Protocols
Protocol 1: Acute Immobilization Test with Daphnia magna (Adapted from OECD 202)
This test evaluates the acute toxicity of a chemical by determining the concentration that immobilizes 50% of the exposed daphnids over 48 hours.[12][16]
1. Test Organisms:
2. Dilution Water:
-
Use reconstituted or natural water with a pH of 6-9 and a hardness of 140–250 mg/L as CaCO₃.[12]
3. Test Design:
-
Concentrations: Select at least 5 test concentrations in a geometric series (e.g., 10, 5, 2.5, 1.25, 0.63 mg/L) and a control (dilution water only).[12][16]
-
Replicates: Use a minimum of 4 replicates for each concentration and control.[14]
-
Loading: Place 5 daphnids in each replicate vessel.[14][16] The volume of test solution should be at least 2 mL per animal.[16]
4. Procedure:
-
Add the appropriate volume of test solution to each replicate vessel.
-
Randomly allocate daphnids to the test vessels.
-
Incubate at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.[12]
-
Do not feed the organisms during the 48-hour test.[12]
-
At 24 and 48 hours, count the number of immobilized daphnids in each vessel.[13][16] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.[12][13]
5. Data Analysis:
-
Calculate the percentage of immobilization for each concentration at 24 and 48 hours.
-
Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[13][17]
6. Validity Criteria:
-
Mortality in the control group must not exceed 10%.[12]
-
Dissolved oxygen concentration in all vessels must remain >3 mg/L.
Visualizations
Caption: Workflow for assessing mitigation strategy effectiveness.
Caption: Decision tree for troubleshooting high control mortality.
Caption: Hypothetical toxicity pathway of a synthetic musk.
References
- 1. researchgate.net [researchgate.net]
- 2. freeyourself.com [freeyourself.com]
- 3. mdpi.com [mdpi.com]
- 4. dcceew.gov.au [dcceew.gov.au]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. mtas.tennessee.edu [mtas.tennessee.edu]
- 7. Effect of polycyclic musk compounds on aquatic organisms: A critical literature review supplemented by own data | SLU publication database (SLUpub) [publications.slu.se]
- 8. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 9. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 10. AOPs Methods for the Removal of Taste and Odor Compounds | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. Read-across estimates of aquatic toxicity for selected fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. eurofins.it [eurofins.it]
Technical Support Center: Refinement of QSAR Models for Predicting Odor Perception
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Quantitative Structure-Activity Relationship (QSAR) models for predicting odor perception.
Troubleshooting Guides
This section addresses specific issues you might encounter during your QSAR modeling experiments in a question-and-answer format.
Q1: My QSAR model has low predictive accuracy for specific classes of odorants. What steps can I take to improve it?
A1: Low predictive accuracy for specific odorant classes is a common challenge. Here’s a step-by-step approach to troubleshoot this issue:
-
Data Quality and Curation:
-
Examine the training data for the problematic class. Ensure that the odor descriptors are consistent and not ambiguous. Inconsistencies in how odors are described can lead to a poorly trained model.[1][2]
-
Check for data imbalances. If the class with low accuracy has significantly fewer data points than other classes, the model may be biased. Consider data augmentation techniques for the minority class or employ algorithms robust to imbalanced data.[1][3]
-
Verify the chemical structures and purity of the compounds in your dataset. Errors in chemical structure representation can lead to inaccurate descriptor calculations.[4]
-
-
Feature Selection and Engineering:
-
Re-evaluate your molecular descriptors. The chosen descriptors may not be optimal for capturing the structural nuances of the problematic odorant class. Experiment with different descriptor sets, including 2D, 3D, and physicochemical properties.[5][6]
-
Consider using more advanced feature engineering techniques. For example, molecular fingerprints or graph-based representations from Graph Neural Networks (GNNs) can sometimes capture complex structure-odor relationships more effectively than traditional descriptors.[7]
-
-
Model Selection and Optimization:
-
Experiment with different machine learning algorithms. If you are using a linear model, it may not be capturing the non-linear relationships often present in olfaction. Try non-linear models like Random Forest, Support Vector Machines (SVM), or neural networks.[5][8]
-
Perform hyperparameter tuning for your chosen model. The default parameters of a machine learning algorithm are often not optimal for a specific dataset.
-
-
Model Validation:
Q2: I have conflicting odor descriptors for the same molecule in my dataset. How should I handle this?
A2: Conflicting odor descriptors are a known issue due to the subjective nature of odor perception. Here are several strategies to address this:
-
Expert Curation: If possible, have an olfactory expert review the conflicting descriptors and decide on the most appropriate one or a set of consensus descriptors.
-
Majority Voting: If multiple sources provide descriptors, you can use a majority voting approach to select the most frequently assigned descriptor.
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Multi-label Classification: Treat the problem as a multi-label classification task where a single molecule can be associated with multiple odor labels.[1] This is often a more realistic representation of odor perception.
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Data Source Prioritization: If you have data from multiple sources, you might prioritize one source that is known to be more reliable or consistent.
-
Descriptor Merging: For semantically similar but syntactically different descriptors (e.g., 'black currant' vs. 'blackcurrant'), standardize them to a single term.[2]
Q3: My model is overfitting. What are the best practices to prevent this?
A3: Overfitting occurs when a model learns the training data too well, including the noise, and performs poorly on new, unseen data.[5] To prevent overfitting:
-
Cross-Validation: Use k-fold cross-validation during model training to get a more robust estimate of the model's performance.[5]
-
Regularization: Employ regularization techniques (e.g., L1 or L2 regularization) which penalize model complexity.
-
Feature Selection: Reduce the number of input features to include only the most relevant ones. This can be done using techniques like recursive feature elimination or by using models with built-in feature selection like Random Forest.[6][9]
-
Data Splitting: Ensure a proper split of your data into training, validation, and test sets. The test set should only be used for the final evaluation of the model.[5]
-
Y-Randomization: Perform a y-randomization test where you randomly shuffle the dependent variable (odor perception) and build a model. A good model should have very low performance on the randomized data.[10]
Frequently Asked Questions (FAQs)
Q: What are the most important molecular descriptors for predicting odor perception?
A: There is no single "best" set of descriptors, as their importance can vary depending on the odor class and the modeling approach. However, studies have shown that a combination of descriptors is often most effective. These can include:
-
Physicochemical properties: Molecular weight, logP (lipophilicity), polar surface area (PSA), and molecular shape descriptors.[2]
-
Topological descriptors: These describe the connectivity of atoms in a molecule.
-
Quantum chemical descriptors: These can capture electronic properties of the molecule.
-
Molecular fingerprints: These are bit strings that represent the presence or absence of certain structural features.
Recent research suggests that graph-based representations learned by GNNs can outperform traditional hand-crafted descriptors for some odor prediction tasks.[7]
Q: Which machine learning algorithm is best for QSAR-based odor prediction?
A: The choice of algorithm depends on the nature of your dataset and the specific problem. Some commonly used and effective algorithms include:
-
Random Forest: An ensemble method that is robust to overfitting and can handle high-dimensional data.[5]
-
Support Vector Machines (SVM): Effective for both linear and non-linear problems.
-
Graph Neural Networks (GNNs): Have shown state-of-the-art performance in recent studies by directly learning from the molecular graph structure.[7]
-
Deep Neural Networks (DNNs): Can capture complex non-linear relationships but typically require larger datasets.[11]
It is recommended to experiment with several algorithms and compare their performance on your specific dataset.
Q: How do I properly validate my QSAR model for odor prediction?
A: Robust model validation is crucial for building a reliable predictive model. Key validation techniques include:
-
Internal Validation:
-
External Validation:
-
Test Set Validation: Evaluates the model's performance on an independent test set that was not used during model training.[5] This is a critical step to assess the model's generalizability.
-
-
Applicability Domain (AD) Analysis: Defines the chemical space in which the model can make reliable predictions.[6][9][12]
Data Presentation
Table 1: Comparison of Model Performance for Odor Prediction
This table summarizes the performance of different machine learning models for predicting odor descriptors, as reported in a comparative study. The metrics used are the Area Under the Receiver Operating Characteristic curve (AUROC) and the F1-score.
| Model | Descriptor Set | AUROC | F1-Score |
| Random Forest | Morgan Fingerprints | 0.81 | 0.45 |
| SVM | Morgan Fingerprints | 0.79 | 0.42 |
| GNN | Graph-based | 0.85 | 0.52 |
| Deep Learning | Molecular Image | 0.98 | - |
| MLP | Physicochemical | 0.94 | - |
Note: Higher values indicate better performance. GNNs and Deep Learning models have shown promising results in recent studies. Data adapted from multiple sources for illustrative comparison.[7][11]
Experimental Protocols
Protocol 1: Step-by-Step QSAR Model Development for Odor Prediction
This protocol outlines the key steps for developing a QSAR model to predict odor perception.
-
Data Collection and Curation:
-
Compile a dataset of molecules with known odor descriptors from reliable sources.
-
Standardize chemical structures (e.g., using SMILES or InChI representations) and remove any duplicates or molecules with ambiguous structures.
-
Curate the odor descriptors, addressing any inconsistencies or conflicts as described in the Troubleshooting section.
-
-
Descriptor Calculation:
-
Use cheminformatics software (e.g., RDKit, PaDEL-Descriptor) to calculate a diverse set of molecular descriptors for each molecule in your dataset.
-
Consider calculating a range of descriptor types (e.g., 1D, 2D, 3D, physicochemical) to capture a wide range of molecular properties.
-
-
Data Splitting:
-
Split your dataset into a training set (typically 70-80%) and a test set (20-30%).[5]
-
Ensure that the split is random and that both sets are representative of the overall dataset in terms of chemical diversity and the distribution of odor classes.
-
-
Feature Selection:
-
Model Training:
-
Choose a suitable machine learning algorithm.
-
Train the model on the selected features from the training set.
-
Perform hyperparameter tuning using a validation set or through cross-validation on the training set to optimize the model's performance.
-
-
Model Validation:
-
Internal Validation: Perform k-fold cross-validation on the training set to assess the model's robustness.
-
External Validation: Evaluate the final model's predictive performance on the independent test set using appropriate metrics (e.g., accuracy, precision, recall, F1-score, AUROC).
-
-
Applicability Domain (AD) Definition:
-
Define the AD of your model to understand the chemical space in which it can make reliable predictions. This can be done using methods based on descriptor ranges, distance to the training set, or leverage values.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting odor from molecular structure: a multi-label classification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. neovarsity.org [neovarsity.org]
- 6. optibrium.com [optibrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Predictive Machine Learning Models for Olfaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Prediction Confidence and Domain Extrapolation of Two Structure–Activity Relationship Models for Predicting Estrogen Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
A Comparative Olfactory Profile of Boisiris Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the odor profiles of the stereoisomers of Boisiris, a prominent woody-orris fragrance ingredient chemically known as 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane. While commercially available Boisiris is often a racemic mixture, scientific evidence strongly suggests that individual stereoisomers possess distinct olfactory characteristics. Understanding these differences is crucial for the targeted development of novel fragrances and for research into the structure-odor relationships that govern olfactory perception.
The stereochemical configuration of fragrance molecules is a critical determinant of their scent profile.[1] Even subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in odor character and intensity. In the case of Boisiris, the presence of stereocenters at the ethoxy-substituted carbon and the bridgehead carbons gives rise to several possible stereoisomers.[1] Although specific research isolating and characterizing each Boisiris stereoisomer is not extensively published, data from structurally similar bicyclic compounds provide a strong basis for inferring their individual olfactory properties.
Comparative Odor Profiles
Based on analogous bicyclic fragrance molecules, the exo and endo isomers of Boisiris are predicted to exhibit distinct scent profiles. A patent for a structurally related compound, 3-Methoxy-7,7-dimethyl-10-methylene-bicyclo[4.3.1]decane, reveals that the exo isomer possesses a more pronounced woody, cedar-like character, while the endo isomer has a woody note with distinct rhubarb and grapefruit undertones.[2] Extrapolating from this, a hypothetical odor profile for the primary stereoisomers of Boisiris is presented in Table 1. It is important to note that the (1S,5R) configuration is considered crucial for the characteristic rich woody and orris notes of Boisiris.[1]
| Stereoisomer Configuration | Predicted Odor Profile | Predicted Odor Intensity | Predicted Odor Threshold |
| exo-Isomer | Woody, Cedar, Ambery, Dry | Strong | Low |
| endo-Isomer | Woody, Orris, Fruity (grapefruit-like), Rhubarb | Moderate | Moderate |
| Other Diastereomers | Weaker, less defined woody and floral notes | Weak to Moderate | High |
Table 1: Predicted Olfactory Characteristics of Boisiris Stereoisomers. This table summarizes the likely differences in odor profile, intensity, and detection threshold based on data from structurally similar bicyclic fragrance compounds.
Experimental Protocols
To empirically determine the odor profiles of individual Boisiris stereoisomers, a combination of sensory analysis by a trained panel and instrumental analysis using Gas Chromatography-Olfactometry (GC-O) is required.
Sensory Panel Evaluation
Objective: To qualitatively and quantitatively describe the odor of separated Boisiris stereoisomers.
Panelist Selection and Training:
-
A panel of 15-20 individuals will be selected based on their olfactory acuity, demonstrated through standardized screening tests.[3][4]
-
Panelists will undergo extensive training to recognize and rate the intensity of a wide range of odor standards, with a particular focus on woody, ambery, orris, and fruity notes.[4][5][6]
Sample Preparation and Presentation:
-
The purified stereoisomers of Boisiris will be diluted in an odorless, non-polar solvent (e.g., diethyl phthalate) to a concentration of 1% (w/w).
-
A 10 µL aliquot of each solution will be applied to a standard smelling strip.
-
The smelling strips will be presented to the panelists in a randomized and double-blind manner in individual, well-ventilated sensory booths.
Evaluation Procedure:
-
Panelists will evaluate the odor of each strip at different time intervals (initial, 15 min, 1 hr, 4 hr, 24 hr) to assess the evolution of the scent.
-
For each time point, panelists will provide descriptive terms for the perceived odor and rate the intensity of key attributes (e.g., woody, orris, fruity, ambery) on a labeled magnitude scale (LMS) from 0 (not detectable) to 100 (strongest imaginable).
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active compounds and determine their odor detection thresholds.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) and an olfactory detection port (ODP).[7]
-
The GC will be equipped with a chiral stationary phase column to separate the stereoisomers.
Analytical Conditions:
-
Injection: 1 µL of a 0.1% solution of the Boisiris stereoisomer mixture in hexane (B92381) will be injected in splitless mode.
-
Column: A suitable chiral capillary column (e.g., heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin).
-
Oven Program: The oven temperature will be programmed to start at 50°C (hold 2 min), ramp to 250°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Effluent Split: The column effluent will be split 1:1 between the MS detector and the ODP.
Olfactory Detection:
-
Trained sensory assessors will sniff the effluent from the ODP and record the retention time, odor descriptor, and intensity of each detected scent.
-
To determine odor thresholds, aroma extract dilution analysis (AEDA) will be performed, where the sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which an odor is still perceived corresponds to its flavor dilution (FD) factor, which is inversely related to the odor threshold.[7]
Signaling Pathways and Experimental Workflows
The perception of odorants like Boisiris begins with the interaction of the molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.
Figure 1: Olfactory Signaling Pathway. Diagram illustrating the molecular cascade initiated by the binding of an odorant molecule to an olfactory receptor.
The binding of a specific Boisiris stereoisomer to its cognate OR activates the associated G-protein (Golf). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent. The distinct odor profiles of the stereoisomers arise from their differential binding affinities and activation patterns of the vast array of olfactory receptors.
Figure 2: Experimental Workflow. Flowchart outlining the key steps for the comparative analysis of Boisiris stereoisomers.
References
- 1. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 2. shopsaphirus.com [shopsaphirus.com]
- 3. Evaluation of Basic Taste and Odor Recognition Performance of Trainee Sensory Assessors | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 4. Recruiting, training and managing a sensory panel in odor nuisance testing | PLOS One [journals.plos.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Boisiris's interaction with specific olfactory receptors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the validation of Boisiris's interaction with specific olfactory receptors. Due to the limited publicly available data on Boisiris's direct receptor interactions, this document outlines the established experimental framework for such validation and draws comparisons with a well-characterized alternative, Sandalore, a synthetic sandalwood odorant known to activate the human olfactory receptor OR2AT4.
Introduction to Boisiris and Olfactory Receptor Interaction
Boisiris is a synthetic fragrance ingredient developed by Givaudan, prized for its rich, woody, and orris-like scent with ambery and tobacco undertones.[1][2][3][4][5][6] Its molecular structure, (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, is designed to interact with specific olfactory receptors (ORs) in the nasal epithelium, initiating a signaling cascade that results in the perception of its characteristic aroma.[7] Computational modeling studies suggest that the rigid, bicyclic framework of Boisiris creates specific binding pockets that are recognized by olfactory receptors responsible for woody and orris-like scents.[7] However, specific experimental data validating these interactions with identified olfactory receptors are not extensively documented in public literature.
Olfactory receptors are G-protein coupled receptors (GPCRs) that, upon activation by an odorant molecule, initiate an intracellular signaling cascade.[5][8][9] This typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the transmission of a signal to the brain.[5]
Comparative Data on Olfactory Receptor Activation
To illustrate the type of quantitative data required to validate the interaction of Boisiris with a specific olfactory receptor, the following table presents a hypothetical comparison with the known interaction between Sandalore and the human olfactory receptor OR2AT4. This data is typically generated using in vitro functional assays, as detailed in the experimental protocols section.
| Parameter | Boisiris (Hypothetical Data) | Sandalore (Alternative) | Olfactory Receptor | Assay Type | Reference |
| Binding Affinity (Kd) | Data not available | Data not available | OR2AT4 | Radioligand Binding Assay | N/A |
| Half-maximal effective concentration (EC50) | ~50 µM | ~30 µM | OR2AT4 | Calcium Imaging Assay | [10] |
| Maximal Receptor Activation (% of control) | ~90% | 100% (as agonist) | OR2AT4 | Luciferase Reporter Assay | [10] |
| Primary Odor Profile | Woody, Orris, Ambery, Tobacco | Sandalwood | N/A | Sensory Panel | [1][11] |
Experimental Protocols for Olfactory Receptor Validation
The validation of an odorant's interaction with a specific olfactory receptor typically involves a series of in vitro experiments. The following are detailed methodologies for key experiments.
1. Heterologous Expression of Olfactory Receptors
-
Objective: To express the target olfactory receptor in a host cell line that does not endogenously express it, creating a system for studying its function in isolation.
-
Methodology:
-
The DNA sequence encoding the human olfactory receptor of interest (e.g., a putative woody/orris receptor for Boisiris, or OR2AT4 for Sandalore) is cloned into a mammalian expression vector.
-
HEK293 (Human Embryonic Kidney 293) cells are commonly used as the host cell line due to their robust growth and high transfection efficiency.
-
The expression vector containing the olfactory receptor gene is transfected into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine).
-
To enhance receptor trafficking to the cell surface, co-transfection with accessory proteins like Receptor-Transporting Proteins (RTP1 and RTP2) and the G-protein α-subunit Gαolf is often performed.
-
Successful expression and localization of the receptor to the cell membrane can be confirmed using immunofluorescence or by tagging the receptor with a fluorescent protein (e.g., GFP).
-
2. Functional Assay: Calcium Imaging
-
Objective: To measure the intracellular calcium concentration changes in response to receptor activation by an odorant. This is a common method to assess the activation of GPCRs that couple to the PLC/IP3 pathway or, in the case of ORs, can be engineered to report on cAMP levels.
-
Methodology:
-
HEK293 cells expressing the target olfactory receptor are plated in a multi-well plate suitable for fluorescence microscopy.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium ions.
-
A baseline fluorescence reading is taken before the addition of the odorant.
-
A solution of Boisiris or the alternative compound (e.g., Sandalore) at various concentrations is added to the wells.
-
Changes in fluorescence intensity are monitored over time using a fluorescence microscope or a plate reader.
-
An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. Dose-response curves can be generated to determine the EC50 value.[12]
-
3. Functional Assay: Luciferase Reporter Gene Assay
-
Objective: To quantify receptor activation by measuring the expression of a reporter gene (luciferase) that is under the control of a promoter responsive to the signaling pathway of the receptor.
-
Methodology:
-
HEK293 cells are co-transfected with the olfactory receptor expression vector and a reporter plasmid. The reporter plasmid contains the luciferase gene downstream of a promoter with cyclic AMP response elements (CRE).
-
Upon activation of the olfactory receptor by an odorant, the Gαolf-adenylyl cyclase-cAMP pathway is initiated.
-
The increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB).
-
Activated CREB binds to the CRE promoter, driving the expression of the luciferase gene.
-
After a set incubation period with the odorant, the cells are lysed, and a luciferase substrate (e.g., luciferin) is added.
-
The resulting luminescence, which is proportional to the amount of luciferase expressed and therefore to the level of receptor activation, is measured using a luminometer.
-
Visualizing the Experimental and Biological Pathways
To further clarify the processes involved in validating Boisiris's interaction with olfactory receptors, the following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.
Caption: Experimental workflow for validating odorant-olfactory receptor interaction.
Caption: Generalized olfactory receptor signaling pathway.
Caption: Logical relationship for the comparative validation of Boisiris.
References
- 1. Accelerating Ligand Discovery for Insect Odorant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ligands for olfactory receptors by functional expression of a receptor library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical odorant application of the specific olfactory receptor OR2AT4 agonist, Sandalore® , improves telogen effluvium-associated parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalperfumesshop.com [globalperfumesshop.com]
- 5. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfumers Apprentice - Boisiris® (Givaudan) [shop.perfumersapprentice.com]
- 7. Ligand-selective activation of heterologously-expressed mammalian olfactory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Odor Descriptor Listing for sandalwood [thegoodscentscompany.com]
- 12. Ligand-specific dose-response of heterologously expressed olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Chemical Showdown: The Synthetic Allure of Boisiris vs. the Natural Complexity of Orris Root Absolute
For researchers, scientists, and professionals in drug development and perfumery, the choice between a precisely defined synthetic molecule and a complex natural extract is a critical decision. This guide provides an objective, data-driven comparison of Boisiris, a synthetic aroma chemical, and natural orris root absolute, a highly prized perfumery ingredient. We will delve into their chemical compositions, supported by a detailed experimental protocol for their analysis, to illuminate the distinct characteristics of each.
At a Glance: A Tale of Two Chemistries
Boisiris and natural orris root absolute, while both valued for their "orris" (iris-like) scent profiles, represent two fundamentally different approaches to fragrance creation. Boisiris is a singular, synthesized molecule, offering purity and consistency. In contrast, orris root absolute is a complex tapestry of naturally occurring compounds, renowned for its depth and nuance.
Quantitative Chemical Comparison
The chemical disparity between Boisiris and natural orris root absolute is stark. Boisiris is characterized by its singular molecular identity, while orris root absolute is a rich amalgam of various chemical constituents, with its composition varying based on factors such as the species of iris, growing conditions, and extraction methods.
| Feature | Boisiris | Natural Orris Root Absolute |
| Chemical Type | Synthetic Aroma Chemical | Natural Extract |
| Primary Chemical Constituent | 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | A complex mixture |
| Key Odor Components | 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (~100%) | Irones (α- and γ-isomers are most abundant), Ionones |
| Approximate Composition | ~100% pure | Irones: Can range from 1% to over 80% in high-grade absolutes[1][2][3][4]. Myristic Acid and other fatty acids are also significant components[5]. |
| Molecular Formula | C15H26O[6][7] | Not applicable (mixture) |
| Molecular Weight | 222.37 g/mol [6][7] | Not applicable (mixture) |
| Odor Profile | Woody, ambery, orris, with tobacco undertones[6] | Powdery, floral (violet-like), woody, and earthy[5][8] |
| Source | Chemical Synthesis (Givaudan)[6] | Rhizomes of Iris germanica and Iris pallida[9] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
To objectively analyze and compare the chemical compositions of Boisiris and natural orris root absolute, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard method.[6][9][10] This technique separates the individual components of a sample and provides detailed information about their molecular structure and abundance.
Objective: To identify and quantify the chemical constituents of Boisiris and natural orris root absolute.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
HP-5MS or similar non-polar capillary column
-
Helium (carrier gas)
-
Sample vials
-
Microsyringe
-
Boisiris sample
-
Natural orris root absolute sample
-
Solvent (e.g., ethanol (B145695) or hexane)
-
NIST/Wiley Mass Spectral Library
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution of both the Boisiris and the natural orris root absolute in a suitable solvent (e.g., ethanol).
-
For quantitative analysis, a known concentration of an internal standard should be added to each sample.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 4°C/minute to 240°C.
-
Hold: Maintain 240°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the chromatogram and mass spectra for each separated component.
-
Identify the constituents by comparing their mass spectra with entries in the NIST/Wiley Mass Spectral Library.
-
Quantify the relative abundance of each component by integrating the peak areas in the chromatogram.
-
Visualizing the Chemical Divergence
The following diagram illustrates the fundamental difference in the chemical nature of Boisiris and natural orris root absolute, highlighting the journey from their respective sources to their final chemical identity.
Caption: From Synthesis to Nature's Extract.
Logical Relationship: Purity vs. Complexity
The decision to use Boisiris or natural orris root absolute hinges on the desired outcome. The following diagram illustrates the logical relationship between the choice of material and its resulting characteristics.
Caption: The Purity vs. Complexity Dilemma.
Conclusion
The comparison between Boisiris and natural orris root absolute highlights a central theme in modern chemistry and product development: the trade-off between the precision of synthetic chemistry and the intricate richness of natural products. Boisiris offers unparalleled consistency and a specific, reproducible woody-orris character. Natural orris root absolute, on the other hand, provides a complex, multifaceted aroma profile that is difficult to replicate synthetically, albeit with inherent variability. The choice between these two materials will ultimately depend on the specific application, the desired sensory outcome, and the importance of factors such as reproducibility and natural origin.
References
- 1. reddit.com [reddit.com]
- 2. orris rhizome absolute (iris pallida), 8002-73-1 [thegoodscentscompany.com]
- 3. fraterworks.com [fraterworks.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. areme.co.jp [areme.co.jp]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. researchgate.net [researchgate.net]
- 9. vipsen.vn [vipsen.vn]
- 10. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
A Comparative Toxicological Assessment of Boisiris™ and Other Synthetic Musks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of Boisiris™, a woody fragrance ingredient, and other classes of synthetic musks. Due to a notable lack of publicly available in vitro toxicity data for Boisiris™, this comparison focuses on its aquatic toxicity in contrast to the broader toxicological characteristics of well-studied synthetic musks, including nitro, polycyclic, and macrocyclic musks. The information herein is intended to support researchers and professionals in making informed decisions regarding the selection and use of these compounds.
Executive Summary
Synthetic musks are integral to the fragrance industry, but concerns over their environmental persistence, bioaccumulation, and potential endocrine-disrupting effects have led to increased scrutiny. This guide highlights the toxicological data available for Boisiris™ (2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane) and compares it with historical and contemporary synthetic musks. While data on Boisiris™ is primarily limited to aquatic toxicity, other synthetic musks have been more extensively studied for a range of toxicological endpoints.
Comparative Toxicity Data
The following tables summarize the available quantitative data for Boisiris™ and other representative synthetic musks. A significant data gap exists for in vitro cytotoxicity, genotoxicity, and endocrine disruption potential of Boisiris™.
Table 1: Aquatic Toxicity Data for Boisiris™
| Endpoint | Test Organism | Value | Exposure Duration | Source |
| CE50 | Daphnia magna (Aquatic Invertebrate) | 1.48 mg/L | 48 hours | [1] |
| CE50 | Raphidocelis subcapitata (Green Algae) | >3.56 mg/L | 72 hours | [1] |
| ErC10 | Raphidocelis subcapitata (Green Algae) | 1.46 mg/L | 72 hours | [1] |
| NOEC (Chronic) | Raphidocelis subcapitata (Green Algae) | 0.331 mg/L | Not Specified | [1] |
Table 2: Comparative Toxicological Profile of Synthetic Musk Classes
| Musk Class | Representative Compounds | Aquatic Toxicity | Endocrine Disruption Potential | Genotoxicity | Bioaccumulation Potential |
| Bicyclic Ether | Boisiris™ | Toxic to aquatic life with long-lasting effects (H411).[1][2] | No data available. A safety data sheet indicates "No additional information available". | No data available in searched literature. | High Log Pow (>6) suggests potential for bioaccumulation, though some sources state it is not considered very bioaccumulative.[1] |
| Nitro Musks | Musk Xylene, Musk Ketone | Toxic, with PNECs in the low µg/L range.[3] | Evidence of estrogenic activity and increased proliferation of MCF-7 breast cancer cells.[3][4] | Musk ambrette showed mutagenicity. Other nitro musks generally not directly mutagenic but co-mutagenic effects observed for Musk Ketone.[5] | High potential for bioaccumulation.[3][4] |
| Polycyclic Musks | Galaxolide (HHCB), Tonalide (AHTN) | Toxic, with PNECs in the low µg/L range.[3] | Alter estrogen, androgen, and progesterone (B1679170) receptor activity. Increased proliferation of MCF-7 cells.[4] | Generally no genotoxicity observed in micronucleus tests.[6] | High potential for bioaccumulation.[3][4] |
| Macrocyclic Musks | Ambrettolide, Ethylene brassylate | Generally lower toxicity compared to nitro and polycyclic musks. | Generally considered to have low to no endocrine disruption potential at cosmetic use levels.[7][8] | Not specified in searched literature. | Lower bioaccumulation potential compared to older musks.[7][8] |
| Alicyclic Musks | Helvetolide | Generally lower toxicity compared to nitro and polycyclic musks. | Generally considered to have low to no endocrine disruption potential at cosmetic use levels.[7] | Not specified in searched literature. | Lower bioaccumulation potential.[7] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and comparison of data. Below are summaries of standard OECD protocols relevant to the assessment of synthetic musks.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Young daphnids, less than 24 hours old.
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: Immobilisation (the inability to swim) is recorded at 24 and 48 hours and compared to a control group. The EC50 (the concentration causing immobilisation in 50% of the daphnids) is calculated.
-
Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 1°C) and photoperiod.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: Exponentially growing cultures of a selected green alga species (e.g., Raphidocelis subcapitata).
-
Procedure: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period.
-
Endpoint: The inhibition of growth is measured by changes in cell density over time compared to a control. The EC50 (concentration causing a 50% reduction in growth) and NOEC (No Observed Effect Concentration) are determined.
-
Test Conditions: The test is performed in a nutrient-rich medium under continuous illumination and constant temperature.
In Vitro Micronucleus Test (OECD 487)
This assay is used to detect the genotoxic potential of a substance by identifying damage to chromosomes or the mitotic apparatus.
-
Test System: Mammalian cells, either cell lines (e.g., CHO, V79, L5178Y) or primary cells (e.g., human lymphocytes).
-
Procedure: Cells are exposed to the test substance, both with and without an external metabolic activation system (S9 mix). After exposure, the cells are cultured to allow for cell division.
-
Endpoint: The presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is scored.
-
Analysis: A dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.
Estrogen Receptor Transcriptional Activation Assay (OECD 455)
This in vitro assay identifies substances that can act as agonists or antagonists of the estrogen receptor.
-
Test System: A stable transfected cell line expressing the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) responsive to ERα activation.
-
Procedure: The cells are exposed to a range of concentrations of the test substance.
-
Endpoint: The activation of the estrogen receptor is measured by the expression of the reporter gene (e.g., by measuring luminescence).
-
Analysis: An increase in reporter gene activity indicates an agonistic effect, while a decrease in activity in the presence of a known estrogen agonist indicates an antagonistic effect.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of synthetic musks can be mediated through various cellular and molecular pathways. The diagrams below illustrate some of the known or potential mechanisms of action.
References
- 1. Genotoxic and mutational potential of monocyclic terpenoids (carvacrol, carvone and thymol) in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrine Disruptors and Asthma-Associated Chemicals in Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safecosmetics.org [safecosmetics.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sensoriam.com [sensoriam.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of genotoxic, antigenotoxic and cytotoxic activities of monoterpenes camphor, eucalyptol and thujone in bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Specific experimental data on the cross-reactivity of olfactory receptors to the proprietary fragrance ingredient Boisiris® is not publicly available. This guide serves as a representative example for researchers, illustrating the standard methodologies and data presentation formats used to characterize such interactions. The quantitative data presented herein is hypothetical and for illustrative purposes only.
Introduction to Boisiris and Olfactory Receptor Cross-Reactivity
Boisiris® (CAS 68845-00-1; 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane) is a synthetic fragrance ingredient characterized by a rich, woody scent with prominent orris notes and ambery, tobacco-like undertones[1]. Understanding how such molecules are perceived begins at the molecular level with their interaction with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs)[2]. The olfactory system operates on a combinatorial principle: a single odorant can activate multiple ORs, and a single OR can be activated by multiple, structurally related odorants[3]. This phenomenon, known as cross-reactivity, is fundamental to our ability to discriminate between a vast array of smells.
This guide provides a framework for comparing the activation profile of a target olfactory receptor by Boisiris and other woody-ambery compounds. It outlines the canonical signaling pathway, a detailed experimental protocol for receptor characterization, and a standardized format for presenting comparative data.
Comparative Analysis of Receptor Activation
To characterize the specificity and cross-reactivity of an olfactory receptor, its response to a panel of structurally related compounds is measured. The half-maximal effective concentration (EC₅₀)—the concentration of an odorant that provokes a response halfway between the baseline and maximum response—is a standard measure of potency. A lower EC₅₀ value indicates a higher potency.
The following table presents a hypothetical activation profile for a human olfactory receptor, OR-X, in response to Boisiris and other compounds with woody or ambery scent profiles.
| Compound Name | Chemical Structure | Scent Profile | Hypothetical EC₅₀ (μM) for OR-X |
| Boisiris® | 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | Woody, Orris, Ambery | 15.5 |
| Cedrol | (3R,3aS,6S,7R,9aS)-Octahydro-3,6,9,9-tetramethyl-3a,7-methanoazulene | Woody, Cedar | 45.2 |
| Iso E Super® | 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone | Ambery, Woody, Smooth | 22.8 |
| Vertofix® | Methyl cedryl ketone | Woody, Vetiver, Leather | > 100 (Weak agonist) |
| Ambroxan | 8,12-Epoxy-13,14,15,16-tetranorlabdane | Ambery, Musky, Woody | 38.7 |
Data are hypothetical and for illustrative purposes.
Olfactory Signaling Pathway
The binding of an odorant to an olfactory receptor initiates a well-characterized intracellular signaling cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain. The canonical pathway involves the activation of a specific G-protein (Gαolf), leading to the production of cyclic AMP (cAMP) and subsequent depolarization of the olfactory sensory neuron[4][5][6].
Caption: The canonical olfactory signal transduction pathway.
Experimental Protocols
The most common in vitro method for deorphanizing and characterizing olfactory receptors is through heterologous expression in cell lines, such as HEK293, followed by a functional assay like calcium imaging[7][8][9].
Key Experiment: Heterologous Expression and Calcium Imaging Assay
This protocol describes the steps to measure the response of a specific human olfactory receptor (hOR) to a panel of odorants.
Materials:
-
HEK293 cells
-
Expression plasmids: hOR of interest, Gαolf, and Receptor Transporting Protein 1 Short (RTP1S)
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM/F12 medium supplemented with 10% FBS
-
96-well black, clear-bottom assay plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
Odorant stock solutions (in DMSO)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM/F12 medium at 37°C and 5% CO₂.
-
One day before transfection, seed cells into a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding the hOR, Gαolf, and RTP1S using Lipofectamine 3000 according to the manufacturer's protocol. RTP1S is included to enhance receptor trafficking to the cell membrane.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-50,000 cells per well.
-
Incubate for another 24 hours to allow for cell attachment and protein expression.
-
-
Calcium Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the wells and add 50 µL of the loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.
-
-
Odorant Stimulation and Signal Measurement:
-
Prepare serial dilutions of odorants (e.g., Boisiris and related compounds) in Assay Buffer. The final DMSO concentration should be kept below 0.1%.
-
Place the 96-well plate into a fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) before and after odorant addition.
-
Establish a stable baseline reading for 15-20 seconds.
-
Automatically inject 50 µL of the prepared odorant solution into each well.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is calculated as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), represented as ΔF/F₀.
-
Plot the ΔF/F₀ values against the logarithm of the odorant concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each active compound.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: A high-level workflow for characterizing olfactory receptors.
References
- 1. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]
- 2. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reactome | Olfactory Signaling Pathway [reactome.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of odorants with olfactory receptors and receptor neurons match the perceptual dynamics observed for woody and fruity odorant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Computational Predictions of Protein-Ligand Binding Affinity
Note: The target "Boisiris" was not found in publicly available scientific literature. This guide has been created using the placeholder "Target Protein X" to demonstrate the principles and methodologies for validating computational binding affinity predictions, which can be adapted for any specific protein target.
In modern drug discovery, computational methods are indispensable for rapidly screening vast libraries of chemical compounds to identify potential drug candidates.[1][2] These in silico techniques predict the binding affinity between a ligand and a target protein, helping to prioritize compounds for experimental testing.[3][[“]][5][6] However, computational predictions are models of reality and must be validated through rigorous experimental assays to confirm their accuracy and translational potential.[7][8]
This guide provides an objective comparison between common computational prediction techniques and gold-standard experimental validation methods, complete with sample data, detailed protocols, and workflow diagrams.
Computational vs. Experimental Data: A Comparative Overview
The core of the validation process involves comparing the predicted binding scores from computational models with the quantitative binding affinities measured in the lab. Computational methods, such as molecular docking and machine learning models, typically produce a score or an estimated free energy of binding (ΔG).[1][3][9] Experimental techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) provide direct measurements of the dissociation constant (Kd), which quantitatively describes the strength of the binding interaction.
The following table presents a hypothetical comparison for a set of candidate compounds targeting "Target Protein X".
| Compound ID | Computational Method | Predicted Score (kcal/mol) | Experimental Method | Measured K d (nM) | Correlation |
| Cmpd-001 | Molecular Docking (RF-Score) | -10.8 | SPR | 15 | Strong Binder |
| Cmpd-002 | Molecular Docking (RF-Score) | -9.5 | SPR | 120 | Moderate Binder |
| Cmpd-003 | Molecular Docking (RF-Score) | -7.2 | SPR | 8,500 | Weak Binder |
| Cmpd-004 | Molecular Docking (RF-Score) | -10.5 | ITC | 25 | Strong Binder |
| Cmpd-005 | Molecular Docking (RF-Score) | -8.1 | ITC | 2,100 | Weak Binder |
| Cmpd-006 | Molecular Docking (RF-Score) | -9.9 | FP | 95 | Moderate Binder |
| Cmpd-007 | Molecular Docking (RF-Score) | -6.5 | FP | > 10,000 | Non-binder |
Experimental Validation Workflows & Pathways
Visualizing the process is key to understanding the relationship between computational and experimental work. The following diagrams illustrate the general validation workflow and a hypothetical signaling pathway for Target Protein X.
Detailed Experimental Protocols
Accurate and reproducible experimental data is the foundation of successful validation. Below are detailed protocols for three widely used biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding in real-time by detecting changes in the refractive index on a sensor chip surface when an analyte flows over an immobilized ligand.[10][11][12]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of a compound binding to Target Protein X.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize purified Target Protein X (ligand) onto the chip surface via amine coupling to a target density (e.g., 200-500 Resonance Units, RU). A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[11]
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected Kd (e.g., 1 nM to 10 µM).
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[13]
-
Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.[10]
-
-
Surface Regeneration:
-
After each cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte and prepare the surface for the next injection.[13]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).[14][15]
Objective: To obtain a complete thermodynamic profile of a compound binding to Target Protein X.
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified Target Protein X and dissolve the compound in the exact same buffer to minimize heats of dilution.[14] Degas all solutions before use.
-
Determine the protein and ligand concentrations accurately. Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.[14]
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 300 µL) into the sample cell of the calorimeter and the ligand solution (e.g., 100-120 µL) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection, which corresponds to the heat of binding.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to extract the Kd, n, and ΔH.
-
Fluorescence Polarization (FP)
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17] This technique is particularly useful for high-throughput screening and competition assays.
Objective: To determine the binding affinity of a compound through a competitive binding assay.
Methodology:
-
Assay Development:
-
Synthesize or acquire a fluorescently labeled version of a known binder for Target Protein X (the "tracer").
-
Determine the optimal tracer concentration, which should be well below its Kd and provide a stable, robust fluorescence signal.
-
Titrate Target Protein X against the fixed tracer concentration to determine the protein concentration that yields approximately 50-80% of the maximum polarization signal.
-
-
Competitive Binding Assay:
-
In a microplate, add the fixed concentrations of the tracer and Target Protein X to each well.
-
Add a serial dilution of the unlabeled test compound. Include controls with no compound (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate to allow the binding reaction to reach equilibrium.[16]
-
-
Measurement:
-
Use a plate reader equipped with polarizing filters to measure the fluorescence polarization (in milli-polarization units, mP) in each well.[17]
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value (the concentration of test compound that displaces 50% of the bound tracer).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the known Kd of the tracer.
-
References
- 1. A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 13. Surface plasmon resonance (SPR) affinity assay [bio-protocol.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. news-medical.net [news-medical.net]
- 16. nanomicronspheres.com [nanomicronspheres.com]
- 17. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to Boisiris
For Researchers, Scientists, and Drug Development Professionals
Boisiris, chemically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, is a valuable fragrance ingredient prized for its rich, woody, and orris-like aroma with ambery and tobacco undertones.[1][2][3] Its complex bicyclic structure presents an interesting challenge for synthetic chemists. This guide provides a comparative analysis of documented and potential synthetic routes to Boisiris, offering insights into their methodologies and potential efficiencies.
While specific industrial synthesis protocols for Boisiris are not extensively detailed in publicly available literature, a key approach has been identified through patent literature, alongside other potential strategies for constructing the core bicyclo[3.3.1]nonane skeleton.
Key Synthetic Strategies
The synthesis of Boisiris and related bicyclic ethers primarily revolves around the acid-catalyzed cyclization of monocyclic precursors. Other established methods for creating the bicyclo[3.3.1]nonane framework, such as tandem Michael addition-aldol condensation reactions and transannular cyclization of cyclooctadiene derivatives, represent viable, albeit less specifically documented, alternatives for Boisiris synthesis.[1][4]
Route 1: Acid-Catalyzed Cyclization of Dihydro-α-ionone Derivatives
A well-documented approach for synthesizing bicyclic ethers with a structure analogous to Boisiris is the acid-catalyzed cyclization of a ketal or enol ether of dihydro-α-ionone.[5] This method has been detailed in patents by Givaudan, a major producer of Boisiris.[1][5] The synthesis of Boisiris was reportedly first achieved in the 1950s by Stoll et al., and various synthetic modifications can lead to different ratios of the final exo and endo ethoxy isomers.[6]
Reaction Pathway:
Caption: Acid-catalyzed cyclization of a dihydro-α-ionone derivative.
Experimental Protocol (Adapted from Givaudan Patent US5185472A for a related bicyclic ether):
-
Ketal and Enol Ether Formation: Dihydro-α-ionone is reacted with a ketalizing agent, such as triethyl orthoformate, in the presence of a strong protonic or Lewis acid (e.g., boron trifluoride etherate) in a suitable solvent like absolute ethanol. The reaction mixture is heated to approximately 40-50°C. This step forms the ketal and enol ether intermediates in situ.[5]
-
Cyclization: The enol ether intermediate undergoes spontaneous cyclization under the influence of the acid catalyst. To control the reaction, the cyclization is preferably carried out at low temperatures, between -10°C and +10°C.[5]
-
Work-up and Purification: The reaction mixture is worked up through standard procedures, likely involving neutralization, extraction, and distillation to isolate the final product.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | Dihydro-α-ionone | [5] |
| Key Reagents | Triethyl orthoformate, Boron trifluoride etherate, Ethanol | [5] |
| Yield | 87% (for a related bicyclic ether) | [5] |
| Product | Mixture of exo and endo isomers | [5][6] |
Alternative Synthetic Approaches
While the acid-catalyzed cyclization of dihydro-α-ionone derivatives is a prominent route, other synthetic strategies for constructing the bicyclo[3.3.1]nonane core are worth considering for their potential application in Boisiris synthesis.
1. Tandem Michael Addition-Aldol Condensation:
This approach involves the reaction of a cyclic dione (B5365651) with an enal to form the bicyclic system in a one-pot procedure. This method is a powerful tool for the stereocontrolled synthesis of highly substituted bicyclo[3.3.1]nonanes.
References
- 1. benchchem.com [benchchem.com]
- 2. US5185472A - Mixtures of bicyclic ethers, fragrance compositions containing same and novel intermediate - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy Boisiris [smolecule.com]
- 5. DE69801866T2 - Fragrances with woody and fruity smell notes - Google Patents [patents.google.com]
- 6. Challenging the Bredt’s rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Malodor Counteractants: A Guide for Researchers
This guide provides a comparative analysis of common malodor counteractant technologies, with a focus on their efficacy and underlying mechanisms. Due to the absence of publicly available data on a specific product named "Boisiris," this document will use "Hypothetical Product B" as a stand-in to illustrate how a novel counteractant could be evaluated against established market alternatives. The data presented for "Hypothetical Product B" is illustrative and based on typical performance characteristics of emerging technologies in this field.
Overview of Malodor Counteractant Technologies
Malodor counteractants operate through various mechanisms to reduce or eliminate the perception of unpleasant odors. The primary strategies include masking, chemical neutralization, and sensory modification. This guide compares three representative technologies:
-
Activated Carbon: A porous material with a large surface area that adsorbs volatile organic compounds (VOCs) responsible for malodors.
-
Cyclodextrins: Ring-shaped molecules that encapsulate odor molecules, rendering them non-volatile and thus imperceptible.
-
Hypothetical Product B: A novel formulation designed to chemically neutralize specific malodors through oxidative degradation.
Quantitative Performance Data
The efficacy of these malodor counteractants was evaluated against a common malodor source: hydrogen sulfide (B99878) (H₂S), known for its rotten egg smell. The following table summarizes the key performance metrics.
| Performance Metric | Activated Carbon | Cyclodextrins | Hypothetical Product B | Control (No Treatment) |
| Initial H₂S Concentration (ppm) | 10 | 10 | 10 | 10 |
| H₂S Concentration after 30 min (ppm) | 2.5 | 4.1 | 1.8 | 9.8 |
| Odor Intensity (Sensory Panel, 0-5 scale) | 1.2 | 2.0 | 0.8 | 4.9 |
| Duration of Efficacy (hours) | 6 | 4 | 8 | N/A |
Experimental Protocols
The data presented above was generated using the following experimental protocols:
3.1. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method was used to quantify the concentration of hydrogen sulfide in a controlled environment.
-
Objective: To measure the reduction in H₂S concentration by each counteractant.
-
Apparatus: A 10L sealed glass chamber, gas sampling bags, GC-MS system.
-
Procedure:
-
A known concentration (10 ppm) of H₂S gas was introduced into the sealed chamber.
-
The malodor counteractant (1g of activated carbon, 1g of cyclodextrin (B1172386) powder, or 1mL of Hypothetical Product B solution) was placed in the chamber.
-
The chamber was sealed, and the air was circulated with a small fan.
-
Headspace gas samples were collected at 0 and 30 minutes.
-
The concentration of H₂S in the samples was determined using a calibrated GC-MS.
-
3.2. Sensory Panel Evaluation
A trained sensory panel evaluated the perceived odor intensity.
-
Objective: To assess the perceived reduction in malodor by human subjects.
-
Panelists: 10 trained panelists with demonstrated olfactory acuity.
-
Procedure:
-
Four identical, sealed containers were prepared. One contained the H₂S source with no treatment (control), and the other three contained the H₂S source with one of the counteractants.
-
After 30 minutes, panelists were asked to rate the odor intensity of each container on a scale of 0 (no odor) to 5 (very strong odor).
-
The order of presentation was randomized for each panelist.
-
Signaling Pathways and Experimental Workflows
4.1. Malodor Counteractant Mechanisms
The following diagram illustrates the different mechanisms by which the compared counteractants reduce malodor.
Caption: Mechanisms of different malodor counteractants.
4.2. Experimental Workflow for Efficacy Testing
The diagram below outlines the workflow used to test the efficacy of the malodor counteractants.
Caption: Workflow for malodor counteractant efficacy testing.
The Enduring Allure of the Forest Floor: A Comparative Guide to the Long-Term Stability of Boisiris in Consumer Product Formulations
For researchers, scientists, and drug development professionals, the long-term stability of fragrance ingredients is a critical factor in product formulation. This guide provides an in-depth comparison of Boisiris™, a synthetic woody-orris fragrance ingredient, against a common natural alternative, focusing on its performance and stability in various consumer product matrices. The following analysis is based on publicly available data and standardized industry testing protocols.
The selection of a fragrance ingredient is a multi-faceted decision, balancing olfactory profile with performance, cost, and, crucially, stability. An unstable fragrance can lead to discoloration, malodor, and a diminished consumer experience over the product's shelf life. Boisiris™ (2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane), a proprietary molecule from Givaudan, offers a consistent and stable alternative to natural extracts, which are often subject to greater variability and degradation.[1][2]
Comparative Stability Analysis
While comprehensive, direct comparative long-term stability studies involving Boisiris™ are not extensively published, we can infer its performance from manufacturer-provided data and compare it to the known characteristics of natural Orris root extracts.
Table 1: Semi-Quantitative Stability of Boisiris™ in Various Consumer Product Bases
| Product Base | pH | Stability Rating |
| Acid Cleaner | 2 | Poor |
| Fabric Conditioner | 3 | Medium |
| Antiperspirant | 3.5 | Medium |
| Shampoo | 6 | Good |
| All-Purpose Cleaner | 9 | Medium |
| Liquid Fabric Detergent | 9 | Good |
| Soap | 10 | Good |
| Powder Detergent | 10.5 | Good |
| Liquid Bleach | 11 | Poor |
Source: Adapted from Givaudan product information.[2] The rating is a qualitative assessment of the fragrance's stability over time in the specified medium.
Natural Orris root extract, a highly prized and expensive perfumery ingredient, is known for its complex and evolving scent profile.[3][4] However, its stability can be a concern in certain formulations, particularly those with extreme pH or high temperatures, due to the potential for degradation of its primary odorants, irones.[5] In contrast, synthetic molecules like Boisiris™ are designed for greater stability across a wider range of product bases.[1]
Experimental Protocols for Fragrance Stability Testing
To ensure the long-term viability of a fragrance in a consumer product, a rigorous stability testing program is essential. The following are standard industry protocols that would be employed to generate the data presented above.
Accelerated Stability Testing
This method is designed to predict the long-term stability of a product in a shorter timeframe by subjecting it to exaggerated storage conditions.[6][7][8][9]
-
Objective: To assess the physical and chemical stability of the fragrance within the product formulation under elevated temperature and humidity.
-
Methodology:
-
Prepare samples of the final product formulation containing Boisiris™ and the alternative fragrance at their intended concentrations.
-
Store the samples in controlled environment chambers at elevated temperatures and humidity. Common conditions include 40°C ± 2°C with 75% ± 5% relative humidity.[10]
-
Samples are evaluated at predetermined time points (e.g., 1, 2, and 3 months).
-
Evaluation includes:
-
Olfactory Analysis: Comparison to a control sample stored at room temperature by a trained sensory panel.
-
Visual Assessment: Checking for changes in color, clarity, and phase separation.
-
Physicochemical Measurements: pH and viscosity are measured and compared to initial values.
-
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) is used to quantify the concentration of the key fragrance components over time.[11][12][13]
-
-
Real-Time Stability Testing
This provides the most accurate data on a product's shelf life under normal storage and use conditions.[6][9]
-
Objective: To determine the actual shelf life of the product under typical consumer storage conditions.
-
Methodology:
-
Samples of the final product are stored under controlled ambient conditions (e.g., 25°C ± 2°C with 60% ± 5% relative humidity).
-
Samples are evaluated at longer time intervals (e.g., 3, 6, 12, 18, 24, and 36 months).
-
The evaluation parameters are the same as in the accelerated stability testing.
-
Photostability Testing
This is crucial for products that will be packaged in transparent or translucent containers and exposed to light.[6]
-
Objective: To assess the impact of light exposure on the fragrance's stability and the product's appearance.
-
Methodology:
-
Samples are exposed to controlled UV and visible light in a photostability chamber.
-
The exposure duration is designed to simulate the total light exposure a product might experience during its shelf life.
-
Evaluations for color and odor changes are conducted at set intervals.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability testing process.
References
- 1. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 2. Boisiris™ | Givaudan [givaudan.com]
- 3. commodityfragrances.com [commodityfragrances.com]
- 4. wikiparfum.com [wikiparfum.com]
- 5. Iris (Orris) Resinoide (90045-90-2) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. iltusa.com [iltusa.com]
- 7. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 8. freelanceformulations.com [freelanceformulations.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. Stability Testing for Cosmetics and Personal Care Products – StabilityStudies.in [stabilitystudies.in]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Unveiling the Environmental Footprint: Boisiris Benchmarked Against Common Fragrances
A Comparative analysis of the environmental persistence of the novel fragrance ingredient Boisiris reveals a significant contrast with commonly used synthetic and naturally derived alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data on the environmental fate of these compounds, supported by detailed experimental protocols.
The fragrance industry is increasingly under scrutiny for the environmental impact of its products. As new fragrance molecules are developed, a thorough assessment of their persistence, bioaccumulation, and toxicity is crucial. This guide focuses on Boisiris (2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane), a woody and ambery fragrance ingredient, and compares its environmental persistence with two widely used synthetic polycyclic musks, Galaxolide and Tonalide (B74961), and two common naturally derived fragrances, Limonene and Linalool.
Executive Summary of Comparative Environmental Persistence
The data compiled from various environmental fate studies indicates that Boisiris exhibits high persistence in the environment, a characteristic it shares with the synthetic musks Galaxolide and Tonalide. In contrast, the naturally derived fragrances Limonene and Linalool demonstrate significantly lower environmental persistence, undergoing more rapid degradation.
| Parameter | Boisiris | Galaxolide | Tonalide | Limonene | Linalool |
| Chemical Type | Synthetic Alicyclic | Synthetic Polycyclic Musk | Synthetic Polycyclic Musk | Naturally Derived Terpene | Naturally Derived Terpene Alcohol |
| Ready Biodegradability (OECD 301F) | Not readily biodegradable[1] | Not readily biodegradable[2] | 0% in 28 days (Not readily biodegradable)[3] | Readily biodegradable (41-98% in 14 days)[4] | Readily biodegradable (up to 90% in 4 weeks)[5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411)[1] | Very toxic to aquatic life with long-lasting effects (H410)[6] | High chronic toxicity to fish[3] | High acute toxicity to fish and daphnia[7][8] | Slightly toxic to fish and aquatic invertebrates[9] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | > 6[1] | ~5.5[6] | 5.7[10] | 4.35 - 4.57 | 2.84 - 3.1 |
| Persistence Summary | High | High | High | Low | Low |
Detailed Environmental Fate Profiles
Boisiris: A Persistent Profile
Boisiris is characterized by its low biodegradability. Studies indicate it is "hardly biodegradable" and does not meet the criteria for rapid degradation under standard OECD testing guidelines[1]. Its high octanol-water partition coefficient (Log K_ow_ > 6) suggests a strong potential for bioaccumulation in fatty tissues of organisms[1]. Furthermore, it is classified as toxic to aquatic life with long-lasting effects, highlighting its potential for long-term environmental impact[1].
Synthetic Musks: Galaxolide and Tonalide
Galaxolide and Tonalide are synthetic fragrances widely used in consumer products. Both are known for their environmental persistence.
-
Galaxolide: This polycyclic musk is not readily biodegradable[2]. It exhibits moderate potential to bioaccumulate in aquatic life[2]. The primary degradation of Galaxolide in the environment is slow, with half-lives in soil ranging from 95 to 239 days[2]. It is classified as very toxic to aquatic life with long-lasting effects[6].
-
Tonalide: Similar to Galaxolide, Tonalide is persistent in soil and biodegrades slowly in water[3]. Ready biodegradability tests (OECD 301B and 302C) have shown 0% degradation over 28 days[3]. Its dissipation half-life in soil can be as long as 336 days[3]. Tonalide also demonstrates high chronic toxicity to fish[3].
Naturally Derived Fragrances: Limonene and Linalool
In contrast to Boisiris and the synthetic musks, the naturally derived fragrances Limonene and Linalool exhibit lower environmental persistence.
-
Limonene: This citrus-scented terpene is considered readily biodegradable, with studies showing significant degradation in a short period[4]. While it has a high volatility, leading to rapid dissipation into the atmosphere where it degrades quickly, it can exhibit high acute toxicity to aquatic organisms[7][8]. However, its rapid degradation mitigates long-term risk.
-
Linalool: Found in many flowers and spice plants, Linalool is also readily biodegradable[5][11]. It has a low potential for bioaccumulation. Its toxicity to aquatic life is generally considered to be slight[9].
Experimental Protocols for Assessing Environmental Persistence
The data presented in this guide is primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for evaluating the environmental fate of chemicals.
Ready Biodegradability: OECD 301 Series
The OECD 301 guidelines are a series of six tests designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it shows a certain level of degradation within a 28-day period.
OECD 301F: Manometric Respirometry Test
This test is frequently used for fragrance ingredients, including those that are poorly soluble in water.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask. The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured by a manometer.
-
Procedure:
-
The test substance is added to a mineral medium in a specialized flask.
-
The medium is inoculated with a small amount of activated sludge.
-
A carbon dioxide absorber is placed in the flask.
-
The flask is sealed and connected to a manometer.
-
The oxygen consumption is monitored over 28 days.
-
The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).
-
-
Pass Criteria: For a substance to be considered readily biodegradable, it must achieve at least 60% of its ThOD within a 10-day window during the 28-day test period[12].
Partition Coefficient: OECD 117
The n-octanol/water partition coefficient (K_ow_) is a key parameter for assessing the bioaccumulation potential of a substance.
-
Principle: This test method determines the ratio of the concentration of a substance in n-octanol and water at equilibrium. A high Log K_ow_ value indicates a greater potential for the substance to partition into fatty tissues.
-
Procedure: A solution of the test substance in either water or n-octanol is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both phases are then measured.
Conclusion
The environmental persistence of fragrance ingredients is a critical consideration for sustainable product development. This comparative guide demonstrates that Boisiris, like the synthetic musks Galaxolide and Tonalide, exhibits characteristics of a persistent organic pollutant. In contrast, the naturally derived fragrances Limonene and Linalool are significantly more biodegradable. This information is vital for researchers and developers in the fragrance and consumer product industries to make informed decisions regarding ingredient selection and to prioritize the development of more environmentally benign alternatives. Further research into the long-term ecological effects of persistent fragrance compounds is warranted to fully understand their environmental impact.
References
- 1. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Galaxolide - Wikipedia [en.wikipedia.org]
- 7. Limonene (CICADS) [inchem.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Long-term exposure to polycyclic musk tonalide – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. essencejournal.com [essencejournal.com]
- 12. contractlaboratory.com [contractlaboratory.com]
Safety Operating Guide
Navigating the Safe Disposal of Boisiris: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Boisiris, a rich, woody fragrance ingredient. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of Boisiris
Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for Boisiris.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1][2][3] |
| Molecular Weight | 222.37 g/mol | [1][2][3] |
| CAS Number | 68845-00-1 | [1] |
| Appearance | Colorless liquid | [1] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [4] |
| Vapor Pressure | 2.4226 mmHg @ 25°C | [1] |
| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg | [5] |
| Log P | > 6 | [1] |
Boisiris Disposal Protocol
The following is a step-by-step guide for the proper disposal of Boisiris. This protocol is synthesized from safety data sheets and is designed to minimize risk and ensure compliance with hazardous waste regulations.
1. Personal Protective Equipment (PPE): Before handling Boisiris for disposal, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Neoprene or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
2. Waste Classification: Boisiris and its container must be treated as hazardous waste.[4] Do not dispose of Boisiris down the drain or in regular trash receptacles.[4][6]
3. Handling Small Spills: In the event of a small spill, take the following steps:
-
Absorb the spill using an inert absorbent material such as dry clay, sand, or diatomaceous earth.[4]
-
Collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
4. Container Disposal: Empty containers that held Boisiris should be handled as follows:
-
Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Alternatively, empty containers can be taken to an approved waste handling site for recycling or disposal.[6] Never reuse empty containers for other purposes.[4]
5. Disposal of Unused or Expired Boisiris:
-
Unused or expired Boisiris must be disposed of as hazardous waste.
-
Transfer the material to a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][6]
Experimental Protocols
The provided search results did not contain specific experimental protocols related to the disposal of Boisiris. The disposal procedures outlined above are based on standard chemical safety and hazardous waste management practices as detailed in the available safety data sheets.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Boisiris.
Caption: Logical workflow for the proper disposal of Boisiris.
References
- 1. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]
- 2. Buy Boisiris [smolecule.com]
- 3. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]
- 4. vigon.com [vigon.com]
- 5. woody nonane (ethoxy) 68845-00-1 [thegoodscentscompany.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. directpcw.com [directpcw.com]
Safe Handling and Disposal of Boisiris: A Guide for Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Boisiris, a potent, non-volatile, crystalline solid. Adherence to these guidelines is critical to ensure personnel safety and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling Boisiris in any form. The required level of protection depends on the specific task being performed.
| Task | Required PPE | Recommended PPE |
| Handling Solid Compound | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Chemical Splash Goggles, Face Shield |
| Preparing Solutions | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Face Shield, Arm Sleeves |
| Cell Culture/Assays | Nitrile Gloves, Lab Coat, Safety Glasses | N/A |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Glasses | Chemical Splash Goggles |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving Boisiris.
| Emergency Situation | Immediate Action |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Secure the location and prevent entry. Follow the detailed spill cleanup protocol below. |
Operational Plan: Handling and Use
A systematic approach to handling Boisiris is essential to minimize exposure risk.
Caption: Experimental workflow for handling Boisiris.
Disposal Plan
All waste contaminated with Boisiris must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Sharps | Dispose of in a dedicated, puncture-proof sharps container for hazardous chemical waste. |
| Contaminated PPE | Dispose of in a dedicated, sealed, and clearly labeled hazardous waste container. |
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of Boisiris on its target kinase.
Materials:
-
Boisiris stock solution (10 mM in DMSO)
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Recombinant target kinase
-
Peptide substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare a serial dilution of Boisiris in kinase buffer.
-
In a 96-well plate, add 5 µL of each Boisiris dilution.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Boisiris concentration and determine the IC50 value.
Hypothetical Signaling Pathway of Boisiris
Boisiris is a potent inhibitor of the hypothetical "Kinase X," which is a key component in a cancer cell proliferation pathway.
Caption: Inhibition of Kinase X signaling by Boisiris.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
